Product packaging for Arcaine sulfate(Cat. No.:CAS No. 36587-93-6)

Arcaine sulfate

カタログ番号: B1330173
CAS番号: 36587-93-6
分子量: 270.31 g/mol
InChIキー: RWTGFMPOODRXIM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

See also: Guanidine, N,N'''-1,4-butanediylbis-, sulfate (preferred).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18N6O4S B1330173 Arcaine sulfate CAS No. 36587-93-6

特性

CAS番号

36587-93-6

分子式

C6H18N6O4S

分子量

270.31 g/mol

IUPAC名

1-[4-(diaminomethylideneamino)butyl]guanidine;sulfuric acid

InChI

InChI=1S/C6H16N6.H2O4S/c7-5(8)11-3-1-2-4-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4)

InChIキー

RWTGFMPOODRXIM-UHFFFAOYSA-N

正規SMILES

C(CCN=C(N)N)CN=C(N)N.OS(=O)(=O)O

他のCAS番号

36587-93-6
14923-17-2

関連するCAS

14923-17-2

製品の起源

United States

Foundational & Exploratory

The Dual-Edged Sword: An In-depth Technical Guide to the Mechanism of Action of Arcaine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcaine sulfate, a structural analog of agmatine, exerts its physiological effects through a multifaceted mechanism of action primarily centered on the modulation of two critical signaling systems: the glutamatergic system, via the N-methyl-D-aspartate (NMDA) receptor, and the nitric oxide signaling pathway, through the inhibition of nitric oxide synthase (NOS). This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling consequences, and experimental methodologies used to elucidate the complex pharmacology of this compound. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying molecular processes.

Core Mechanisms of Action

This compound's pharmacological profile is dominated by its interaction with two distinct molecular targets:

  • N-methyl-D-aspartate (NMDA) Receptor: Arcaine acts as a non-competitive antagonist of the NMDA receptor through a dual mechanism. It functions as a competitive antagonist at the polyamine binding site and also induces an open-channel block in a voltage-dependent manner.[1] This dual antagonism allows for a potent and nuanced modulation of NMDA receptor activity.

  • Nitric Oxide Synthase (NOS): Arcaine is an inhibitor of nitric oxide synthase, the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule.[2] Its inhibitory potency has been shown to be comparable to that of the well-characterized NOS inhibitor, NG-monomethyl-L-arginine (L-NMMA).[2]

Interaction with the NMDA Receptor

Arcaine's interaction with the NMDA receptor is complex, involving both allosteric modulation and direct channel blockade.

Competitive Antagonism at the Polyamine Site

The NMDA receptor possesses a distinct polyamine binding site, which modulates receptor function. Endogenous polyamines like spermine and spermidine generally potentiate NMDA receptor activity. Arcaine competitively binds to this site, thereby preventing the positive modulation by endogenous polyamines and reducing overall receptor activation.[1]

Open Channel Block

In addition to its action at the polyamine site, Arcaine physically occludes the NMDA receptor's ion channel when it is in the open state.[3] This blockade is voltage-dependent, meaning its efficacy is influenced by the cell's membrane potential. This mechanism is distinct from its interaction with the polyamine site.[3]

Downstream Signaling of NMDA Receptor Inhibition

By inhibiting NMDA receptor function, this compound can significantly impact downstream intracellular signaling cascades. The influx of Ca²⁺ through the NMDA receptor is a critical event that triggers numerous pathways. Inhibition of this influx by Arcaine can lead to:

  • Neuroprotection: In conditions of excessive glutamate release (excitotoxicity), such as during ischemia, the blockade of NMDA receptors by Arcaine can prevent neuronal cell death.

  • Modulation of Synaptic Plasticity: NMDA receptors are central to the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. By inhibiting NMDA receptor function, Arcaine can interfere with these processes.

NMDA_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Polyamines Polyamines Polyamines->NMDA_Receptor potentiates Arcaine_ext This compound Arcaine_ext->NMDA_Receptor competes at polyamine site Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity CaMKII CaMKII Calmodulin->CaMKII NOS nNOS Calmodulin->NOS CREB CREB Activation CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Cell_Death Cell Death Excitotoxicity->Cell_Death Arcaine_int This compound (Channel Block) Arcaine_int->Ca_influx blocks channel

Fig. 1: Arcaine's inhibitory action on the NMDA receptor signaling pathway.

Inhibition of Nitric Oxide Synthase (NOS)

Arcaine's second major mechanism of action is the inhibition of nitric oxide synthase.

Competition with L-arginine

NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide.[4] Arcaine, being a structural analog of L-arginine, acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the synthesis of NO.[2] There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While it is known that Arcaine inhibits brain NOS activity, specific inhibitory constants for each isoform are not well-documented in the literature.

Downstream Signaling of NOS Inhibition

The reduction in NO production due to Arcaine's inhibitory action has widespread physiological consequences:

  • Vasoconstriction: NO is a potent vasodilator. Inhibition of eNOS in blood vessels leads to reduced NO levels, resulting in vasoconstriction and an increase in blood pressure.

  • Neuromodulation: In the nervous system, NO acts as a neurotransmitter. Inhibition of nNOS can affect synaptic plasticity and other neuronal functions.

  • Immune Response: iNOS is typically expressed during an inflammatory response and produces large amounts of NO to combat pathogens. Inhibition of iNOS can modulate the inflammatory cascade.

NOS_Inhibition_Pathway cluster_upstream Upstream cluster_enzyme Enzyme cluster_downstream Downstream L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Arcaine This compound Arcaine->NOS inhibits NO_Production Nitric Oxide (NO) Production NOS->NO_Production sGC Soluble Guanylate Cyclase (sGC) NO_Production->sGC Inflammation Inflammation NO_Production->Inflammation cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation Neurotransmission Neurotransmission PKG->Neurotransmission Binding_Assay_Workflow start Start prep_membranes Prepare rat brain membrane homogenates start->prep_membranes incubation Incubate membranes with [³H]Dizocilpine, this compound, glutamate, and glycine prep_membranes->incubation filtration Rapidly filter the mixture through glass fiber filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Measure radioactivity of filters using liquid scintillation counting washing->scintillation analysis Analyze data to determine IC₅₀ or Kᵢ values scintillation->analysis end End analysis->end

References

Arcaine Sulfate: A Technical Guide to its Discovery, Mechanism, and Role in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcaine sulfate, a structural analog of agmatine, has carved a significant niche in neuroscientific research due to its dual antagonistic action on N-methyl-D-aspartate (NMDA) receptors and nitric oxide synthases (NOS). First identified as a competitive antagonist at the polyamine site of the NMDA receptor, it has been instrumental in elucidating the modulatory role of endogenous polyamines in excitatory neurotransmission. Furthermore, its inhibitory effects on NOS have provided a valuable tool for investigating the intricate signaling pathways of nitric oxide. This technical guide provides an in-depth overview of the discovery and history of this compound, its mechanisms of action, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Discovery and History

The journey of this compound in neuroscience began with the exploration of the polyamine modulatory site on the NMDA receptor. Polyamines, such as spermine and spermidine, were found to potentiate NMDA receptor activity. This led to the search for antagonists that could competitively block this effect, providing a means to study the physiological and pathological roles of this potentiation.

Timeline of Key Discoveries:

  • 1990: Dr. I.J. Reynolds publishes a seminal paper identifying arcaine as a competitive antagonist of the polyamine site on the NMDA receptor.[1] This discovery provided researchers with a crucial tool to investigate the function of the polyamine site.

  • 1990: Further research by Reynolds delves into the dual interactions of polyamines with the NMDA receptor, with arcaine being a key compound in these investigations.[2]

  • 1994: A study by Yokoi et al. expands the known functions of arcaine, demonstrating its inhibitory activity on nitric oxide synthase (NOS) in the rat brain.[3] This established arcaine as a dual-action compound, influencing both glutamatergic and nitrergic signaling.

  • 1998: Doyle and Shaw investigate the in vivo actions and antagonist activity of arcaine and other polyamine analogs, providing insights into its physiological effects.[3]

Mechanism of Action

This compound exerts its effects in the nervous system through two primary mechanisms:

NMDA Receptor Antagonism

Arcaine acts as a competitive antagonist at the polyamine binding site on the NMDA receptor complex.[1] This site is distinct from the glutamate and glycine binding sites and the ion channel pore itself. By binding to the polyamine site, arcaine prevents the positive modulation of the receptor by endogenous polyamines like spermine and spermidine. This leads to a reduction in NMDA receptor-mediated currents in a voltage-dependent manner.[3] Interestingly, some studies suggest that arcaine's inhibitory action may also involve an open channel block mechanism, independent of the polyamine site.[4]

Nitric Oxide Synthase (NOS) Inhibition

Arcaine has been shown to inhibit the activity of nitric oxide synthase, the enzyme responsible for the synthesis of nitric oxide (NO) from L-arginine.[3] As an arginine analog, arcaine likely competes with L-arginine for the substrate-binding site on the enzyme. By inhibiting NOS, arcaine reduces the production of NO, a critical signaling molecule involved in numerous physiological and pathological processes in the brain, including synaptic plasticity, neurotoxicity, and cerebral blood flow.

Quantitative Data

The following tables summarize the key quantitative data regarding the bioactivity of this compound.

Table 1: NMDA Receptor Antagonist Activity of this compound

ParameterValueSpecies/TissueExperimental ConditionReference
IC₅₀4.52 ± 0.93 µMRat Brain MembranesInhibition of basal [³H]TCP binding[5]
Kᵢ14.8 µMRat Cerebral CortexSpermidine-potentiated [³H]MK-801 binding[6]
K₋₁ (unbinding rate)1.8 x 10⁴ sec⁻¹Cultured Rat Hippocampal NeuronsSingle-channel recording[4]
K₊₁ (binding rate)4.4 x 10⁸ M⁻¹sec⁻¹Cultured Rat Hippocampal NeuronsSingle-channel recording[4]
K₋₁ (unbinding rate)1.8 x 10⁴ sec⁻¹Cultured Rat Hippocampal NeuronsSingle-channel recording[4]
K₊₁ (binding rate)4.4 x 10⁸ M⁻¹sec⁻¹Cultured Rat Hippocampal NeuronsSingle-channel recording[4]

Table 2: Nitric Oxide Synthase (NOS) Inhibitory Activity of this compound

ParameterEffectSpecies/TissueExperimental ConditionReference
NOS ActivityInhibitionRat BrainIn vitro assay[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

[³H]MK-801 Binding Assay for NMDA Receptor Antagonism

This assay is used to determine the affinity of arcaine for the NMDA receptor channel and its ability to competitively inhibit the binding of the open channel blocker [³H]MK-801.

Materials:

  • Rat brain membranes (cortical or hippocampal)

  • [³H]MK-801 (radioligand)

  • This compound (test compound)

  • Spermidine (polyamine agonist)

  • Glutamate and Glycine (NMDA receptor co-agonists)

  • Tris-HCl buffer (pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Reaction: In a final volume of 500 µL, incubate the washed brain membranes with a fixed concentration of [³H]MK-801, glutamate, and glycine.

  • Competition Assay: To determine the IC₅₀ of arcaine, add varying concentrations of this compound to the incubation mixture.

  • Incubation: Incubate the reaction tubes at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Rapidly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound [³H]MK-801 using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled MK-801) from total binding. Plot the percentage of specific binding against the log concentration of arcaine to determine the IC₅₀ value. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of arcaine to inhibit the enzymatic activity of NOS by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.

Materials:

  • Rat brain homogenate (source of NOS)

  • [³H]L-arginine (radiolabeled substrate)

  • This compound (test compound)

  • NADPH, CaCl₂, Calmodulin, Tetrahydrobiopterin (cofactors)

  • HEPES buffer (pH 7.4)

  • Dowex AG 50WX-8 resin (sodium form)

  • Scintillation counter

Protocol:

  • Enzyme Preparation: Homogenize rat brain tissue in ice-cold HEPES buffer containing protease inhibitors. Centrifuge the homogenate to obtain a supernatant containing the cytosolic NOS.

  • Reaction Mixture: Prepare a reaction mixture containing HEPES buffer, NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin.

  • Inhibition Assay: Pre-incubate the enzyme preparation with varying concentrations of this compound for a specified time.

  • Enzymatic Reaction: Initiate the reaction by adding [³H]L-arginine to the reaction mixture. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.

  • Separation of [³H]L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will pass through.

  • Quantification: Collect the eluate and measure the amount of [³H]L-citrulline using a scintillation counter.

  • Data Analysis: Calculate the percentage of NOS inhibition for each concentration of arcaine and determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the effect of arcaine on NMDA receptor-mediated ion currents in individual neurons.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons)

  • Patch-clamp amplifier and data acquisition system

  • Micropipettes

  • Extracellular solution containing NMDA, glycine, and varying concentrations of this compound

  • Intracellular solution for the patch pipette

Protocol:

  • Cell Preparation: Plate and culture primary neurons on coverslips.

  • Patch Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration: Approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Voltage Clamp: Clamp the membrane potential of the neuron at a holding potential (e.g., -60 mV).

  • Drug Application: Perfuse the neuron with an extracellular solution containing NMDA and glycine to elicit an inward current. After a stable baseline current is established, apply the same solution containing different concentrations of this compound.

  • Data Recording: Record the changes in the NMDA-evoked current in the presence of arcaine.

  • Data Analysis: Measure the peak amplitude of the inward current before and after arcaine application. Plot the percentage of inhibition against the concentration of arcaine to determine the dose-response relationship and the IC₅₀ value. The voltage-dependence of the block can be assessed by repeating the experiment at different holding potentials.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Glycine Glycine Glycine->NMDA_R Binds to GluN1 Polyamines Polyamines (Spermine, Spermidine) Polyamines->NMDA_R Potentiates Arcaine This compound Arcaine->NMDA_R Antagonizes Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling

Caption: NMDA Receptor Signaling Pathway and the Action of this compound.

NOS_Signaling cluster_precursor cluster_enzyme cluster_products L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Arcaine This compound Arcaine->NOS Inhibits NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline

Caption: Nitric Oxide Synthesis Pathway and Inhibition by this compound.

Experimental_Workflow_Binding_Assay prep 1. Brain Membrane Preparation incubate 2. Incubation with [³H]MK-801, Agonists, & Arcaine prep->incubate filter 3. Rapid Filtration incubate->filter wash 4. Washing filter->wash count 5. Scintillation Counting wash->count analyze 6. Data Analysis (IC₅₀, Kᵢ) count->analyze

Caption: Workflow for the [³H]MK-801 Radioligand Binding Assay.

Conclusion

This compound remains a cornerstone tool in neuropharmacology. Its dual action as a competitive antagonist of the NMDA receptor polyamine site and an inhibitor of nitric oxide synthase provides a unique pharmacological profile for dissecting the complex interplay between glutamatergic and nitrergic signaling in the central nervous system. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to further our understanding of synaptic transmission, plasticity, and the molecular basis of neurological disorders.

References

Biological functions of Arcaine sulfate in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Biological Functions of Arcaine Sulfate In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic chemical compound, structurally an N,N'-1,4-butanediylbisguanidine sulfate, that has become a valuable pharmacological tool in neuroscience and related fields. It is primarily recognized for its dual action as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of nitric oxide synthase (NOS).[1] Its ability to interact with the polyamine modulatory site on the NMDA receptor makes it particularly useful for dissecting the complex mechanisms of glutamatergic neurotransmission. This guide provides a comprehensive overview of the core in vitro biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of its mechanisms of action.

Core Biological Functions and Mechanisms of Action

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

The most extensively documented in vitro function of Arcaine is its role as an antagonist of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Arcaine exhibits a complex, multi-faceted mechanism of inhibition.

  • Competitive Antagonism at the Polyamine Site: Arcaine acts as a competitive antagonist at the polyamine binding site on the NMDA receptor complex.[1][2] Polyamines, such as spermine and spermidine, are endogenous molecules that normally potentiate NMDA receptor activity. By competitively binding to this site, Arcaine prevents this potentiation.[2] Studies using [3H]MK-801 binding have shown that Arcaine competitively reduces the enhancement of binding produced by polyamines and certain divalent cations like Sr++.[3]

  • Open-Channel Block: Independent of its action at the polyamine site, Arcaine also functions as an open-channel blocker of the NMDA receptor.[4] This mechanism involves the physical occlusion of the ion channel pore once it has been opened by the binding of glutamate and a co-agonist (glycine or D-serine). This block is strongly voltage-dependent, meaning its efficacy is influenced by the membrane potential, and it is almost completely relieved at positive holding potentials.[4] This action is mechanistically similar to the block induced by Mg2+ and dizocilpine (MK-801), and Arcaine has been shown to interact competitively with dizocilpine within the channel pore.[4]

Nitric Oxide Synthase (NOS) Inhibition

Arcaine is also characterized as an inhibitor of nitric oxide synthase (NOS), the family of enzymes responsible for synthesizing the signaling molecule nitric oxide (NO) from L-arginine.[1] NO plays crucial roles in neurotransmission, vasodilation, and immune responses. The inhibition of NOS by Arcaine adds another layer to its pharmacological profile, as the NMDA receptor and NOS pathways are often functionally linked in neuronal signaling.[5] While characterized as a NOS inhibitor, detailed in vitro studies specifying its potency and selectivity towards different NOS isoforms (nNOS, eNOS, iNOS) are less commonly cited than its NMDA receptor activity.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of this compound's in vitro activity reported in the literature.

ParameterValueContextSource
IC₅₀ (NMDA Receptor Antagonism) 9.13 µMGeneral NMDA receptor antagonism.
IC₅₀ (NMDA/Glycine Current) 60.1 µMInhibition of inward currents in Xenopus laevis oocytes expressing rat NMDA receptors.
Binding Rate (k_on) 4.4 x 10⁸ M⁻¹ sec⁻¹Rate of binding for open channel block of the NMDA receptor.[4]
Unbinding Rate (k_off) 1.8 x 10⁴ sec⁻¹Rate of unbinding for open channel block of the NMDA receptor.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize the in vitro functions of this compound.

Protocol 1: NMDA Receptor Binding Assay using [³H]MK-801

This assay quantifies the interaction of Arcaine with the NMDA receptor, particularly its effect on the binding of the open-channel blocker [³H]MK-801 (dizocilpine).

Objective: To determine if Arcaine competitively antagonizes the polyamine site and/or allosterically modulates MK-801 binding.

Materials:

  • Well-washed rat brain membranes (cortical or hippocampal)

  • [³H]MK-801 (radioligand)

  • This compound

  • Spermidine or Spermine (polyamine agonist)

  • Glutamate and Glycine (NMDA receptor co-agonists)

  • Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Unlabeled MK-801 or Phencyclidine (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail and counter

Methodology:

  • Membrane Preparation: Homogenize fresh or frozen rat forebrain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash multiple times to remove endogenous ligands, and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In test tubes, combine the rat brain membranes (50-100 µg protein), glutamate (10 µM), and glycine (10 µM) to activate the NMDA receptors.

  • Compound Addition: Add varying concentrations of this compound. To test for competitive antagonism at the polyamine site, run parallel experiments with a fixed concentration of spermidine.

  • Radioligand Binding: Add [³H]MK-801 (e.g., 1-5 nM) to all tubes to initiate the binding reaction. For determining non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM) to a separate set of tubes.

  • Incubation: Incubate the mixture at room temperature for 2-4 hours to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine IC₅₀ or Kᵢ values for Arcaine.

Protocol 2: Whole-Cell Electrophysiology for Open-Channel Block Analysis

This protocol directly measures the effect of Arcaine on NMDA receptor-mediated currents in neurons.

Objective: To characterize the voltage-dependent open-channel block of NMDA receptors by Arcaine.

Materials:

  • Cultured neurons (e.g., rat hippocampal or cortical neurons)

  • Patch-clamp rig with amplifier and data acquisition system

  • External solution (e.g., HEPES-buffered saline containing Mg²⁺-free solution to prevent native voltage-dependent block)

  • Internal pipette solution (e.g., CsF or CsCl-based to block K⁺ channels)

  • NMDA (N-methyl-D-aspartate) and Glycine

  • This compound

Methodology:

  • Cell Culture: Plate primary neurons on glass coverslips and culture for 10-14 days to allow for mature expression of synaptic receptors.

  • Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Patching: Using a borosilicate glass micropipette filled with the internal solution, form a high-resistance (>1 GΩ) seal with the membrane of a neuron (giga-seal). Rupture the membrane patch to achieve the whole-cell configuration.

  • Current Measurement: Clamp the cell at a negative holding potential (e.g., -60 mV). Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

  • Arcaine Application: Once a stable baseline NMDA-evoked current is established, co-apply varying concentrations of this compound with the NMDA/glycine solution and record the resulting inhibition of the current.

  • Voltage-Dependence Analysis: To test for voltage dependence, repeat the NMDA and Arcaine application at a range of holding potentials (e.g., from -80 mV to +40 mV).

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of Arcaine at each concentration and voltage. Plot the fractional block versus Arcaine concentration to determine the IC₅₀. Analyze the current-voltage (I-V) relationship to confirm voltage-dependent block.

Mandatory Visualizations

NMDA_Receptor_Arcaine_Action cluster_membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space Glutamate Glutamate Receptor Receptor Glutamate->Receptor:glu Binds Glycine Glycine Glycine->Receptor:gly Binds Polyamine Spermine/ Spermidine Polyamine->Receptor:poly Potentiates Arcaine_poly Arcaine Arcaine_poly->Receptor:poly Competitively Antagonizes Arcaine_pore Arcaine Arcaine_pore->Receptor:ion Open Channel Block Ions Ca²⁺, Na⁺ Ions->Intracellular Influx

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep_membranes 1. Prepare Rat Brain Membranes prep_reagents 2. Prepare Reagents (Buffers, Ligands, Arcaine) prep_membranes->prep_reagents setup_tubes 3. Combine Membranes, Agonists, & Arcaine in Assay Tubes prep_reagents->setup_tubes add_radioligand 4. Add [3H]MK-801 to Initiate Binding setup_tubes->add_radioligand incubate 5. Incubate to Reach Equilibrium add_radioligand->incubate filter 6. Filter and Wash to Separate Bound Ligand incubate->filter count 7. Quantify Radioactivity (Scintillation Counting) filter->count analyze 8. Calculate Specific Binding & Determine IC50 count->analyze

Logical_Relationships Arcaine This compound NMDA_R NMDA_R Arcaine->NMDA_R NOS NOS Arcaine->NOS Poly_Antagonism Poly_Antagonism NMDA_R->Poly_Antagonism Channel_Block Channel_Block NMDA_R->Channel_Block Enzyme_Inhibition Enzyme_Inhibition NOS->Enzyme_Inhibition

Conclusion

In vitro, this compound presents as a specific and potent modulator of key signaling pathways in the central nervous system. Its well-characterized dual-mode antagonism of the NMDA receptor—both at the polyamine site and within the ion channel—makes it an invaluable tool for probing the nuances of glutamatergic signaling. Furthermore, its inhibitory action on nitric oxide synthase provides an additional mechanism through which it can influence cellular physiology. For researchers in neuroscience and drug development, this compound remains a critical compound for investigating synaptic function, excitotoxicity, and the intricate interplay between the glutamate and nitric oxide signaling pathways.

References

Arcaine Sulfate: A Technical Guide to its Synonyms, Mechanisms, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcaine sulfate is a potent pharmacological tool extensively utilized in neuroscience research. Chemically identified as 1,4-Diguanidinobutane sulfate, it is a well-characterized antagonist of the polyamine site on the N-methyl-D-aspartate (NMDA) receptor. Furthermore, it exhibits inhibitory activity against nitric oxide synthase (NOS). This technical guide provides a comprehensive overview of this compound, including its nomenclature, key physicochemical properties, and a detailed examination of its mechanisms of action. This document summarizes critical quantitative data from various studies and outlines the fundamental experimental protocols used to characterize its interactions with the NMDA receptor and NOS. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular pharmacology.

Nomenclature and Chemical Properties

This compound is known by several synonyms and alternative names in scientific literature and chemical databases. A clear understanding of its nomenclature is crucial for accurate literature searches and experimental design.

Table 1: Synonyms and Alternative Names for this compound

Identifier Type Value Source
Common Name This compound---
Synonym 1,4-Diguanidinobutane sulfate salt[1][2][3]
Synonym N,N'-1,4-Butanediylbisguanidine sulfate[4][5][6]
IUPAC Name 2-[4-(diaminomethylideneamino)butyl]guanidine;sulfuric acid[7]
CAS Number 14923-17-2[1][2][3][4][5][7][8][9]

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₁₆N₆·H₂SO₄[2][4][5][6]
Molecular Weight 270.31 g/mol [1][2][4][5][6][9]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in water (25 mM)[6]

Mechanism of Action: NMDA Receptor Antagonism

This compound's primary and most studied mechanism of action is its competitive antagonism at the polyamine binding site of the NMDA receptor. The NMDA receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. The polyamine site is a modulatory site on the receptor complex that, when activated by endogenous polyamines like spermine and spermidine, potentiates receptor activity.

Arcaine competitively inhibits the binding of these polyamines, thereby reducing the NMDA receptor's response to agonists. This inhibitory effect has been quantified in numerous studies using various experimental paradigms.

Table 3: Quantitative Data on this compound's NMDA Receptor Antagonist Activity

Parameter Value Experimental System Source
IC₅₀ 9.13 µMAntagonism of NMDA receptor[1][2]
IC₅₀ 60.1 µMInhibition of NMDA and glycine-induced inward currentsXenopus laevis oocytes expressing rat NMDA receptors
K 61 µM (at -60 mV)Voltage-dependent block of NMDA-evoked inward currentsCultured rat hippocampal neurons
Signaling Pathway of NMDA Receptor Modulation by Arcaine

The following diagram illustrates the canonical NMDA receptor signaling pathway and the modulatory role of the polyamine site where Arcaine exerts its antagonistic effects.

NMDA_Signaling cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds Polyamines Polyamines (Spermine, Spermidine) Polyamine_Site Polyamine Site Polyamines->Polyamine_Site Binds & Potentiates Arcaine Arcaine Arcaine->Polyamine_Site Competitively Inhibits Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Downstream Downstream Signaling (CaMKII, MAPK, CREB, etc.) Ca_ion->Downstream Activates

Caption: NMDA receptor signaling and Arcaine's site of action.

Mechanism of Action: Nitric Oxide Synthase Inhibition

In addition to its effects on the NMDA receptor, this compound is also recognized as an inhibitor of nitric oxide synthase (NOS). NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and the immune response. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Arcaine's inhibitory action on NOS adds another layer to its pharmacological profile, which can be relevant in experimental contexts where both NMDA receptor and NO signaling are intertwined.

Nitric Oxide Synthesis Pathway and Inhibition by Arcaine

The diagram below outlines the basic pathway of nitric oxide synthesis and indicates the inhibitory action of Arcaine.

NOS_Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline Arcaine Arcaine Arcaine->NOS Inhibits

Caption: Nitric oxide synthesis pathway and its inhibition by Arcaine.

Experimental Protocols

The characterization of this compound's pharmacological properties relies on a variety of in vitro and in vivo experimental techniques. Below are outlines of the key methodologies.

[³H]MK-801 Radioligand Binding Assay

This assay is used to study the interaction of compounds with the NMDA receptor channel. MK-801 is a non-competitive antagonist that binds to the open channel. The binding of [³H]MK-801 is enhanced by NMDA receptor agonists and potentiators (like polyamines) and inhibited by antagonists.

Methodology Outline:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Incubation: Incubate the membrane preparation with [³H]MK-801 in the presence of glutamate and glycine (to open the channel).

  • Competition Binding: To determine the affinity of Arcaine, perform competitive binding experiments by adding increasing concentrations of this compound to the incubation mixture.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.

  • Data Analysis: Analyze the data to calculate the IC₅₀ value of Arcaine, which can then be converted to a Ki (inhibition constant).

Binding_Assay_Workflow start Start prep Brain Tissue Homogenization & Membrane Preparation start->prep incubate Incubation with [³H]MK-801, Glutamate, Glycine, & varying [Arcaine] prep->incubate filter Rapid Filtration to Separate Bound & Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀, Ki) count->analyze end End analyze->end

Caption: Workflow for [³H]MK-801 Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane of a single neuron, providing detailed information about the functional effects of Arcaine on NMDA receptor activity.

Methodology Outline:

  • Cell Preparation: Use cultured neurons or acute brain slices.

  • Recording Setup: Position a glass micropipette filled with an internal solution onto the surface of a neuron and form a high-resistance "giga-seal".

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Current Recording: Clamp the cell membrane at a specific voltage (e.g., -60 mV) and record the currents elicited by the application of NMDA and glycine.

  • Drug Application: Apply this compound at various concentrations to the extracellular solution and measure the resulting inhibition of the NMDA-evoked currents.

  • Data Analysis: Construct concentration-response curves to determine the potency (e.g., IC₅₀) and mechanism (e.g., voltage-dependence) of Arcaine's inhibitory effect.

Nitric Oxide Synthase (NOS) Activity Assay

NOS activity is typically measured by monitoring the conversion of L-arginine to L-citrulline or by detecting the production of nitric oxide.

Methodology Outline (Citrulline Conversion Assay):

  • Enzyme Source Preparation: Prepare a homogenate from a tissue of interest or use a purified NOS enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing L-[³H]arginine and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin).

  • Incubation: Add the enzyme preparation to the reaction mixture, with and without varying concentrations of this compound, and incubate at 37°C.

  • Stopping the Reaction: Terminate the reaction by adding a stop buffer.

  • Separation: Separate the radiolabeled L-citrulline from the unreacted L-[³H]arginine using an ion-exchange resin.

  • Quantification: Measure the radioactivity of the L-[³H]citrulline produced using a scintillation counter.

  • Data Analysis: Calculate the NOS activity and the inhibitory effect of Arcaine.

Conclusion

This compound is a valuable pharmacological agent for the study of NMDA receptor and nitric oxide signaling. Its well-defined antagonistic action at the polyamine site of the NMDA receptor, coupled with its inhibitory effects on NOS, makes it a useful tool for dissecting the roles of these pathways in various physiological and pathological processes. The experimental protocols outlined in this guide provide a foundation for the continued investigation of Arcaine's mechanisms and potential therapeutic applications. A thorough understanding of its multiple targets and the use of appropriate experimental controls are essential for the accurate interpretation of research findings.

References

An In-depth Technical Guide to the Safety and Handling of Agmatine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agmatine, a naturally occurring biogenic amine derived from the decarboxylation of L-arginine, has garnered significant interest within the scientific community for its neuromodulatory and neuroprotective properties.[1][2][3] It is being investigated for its potential therapeutic applications in a range of neurological and psychiatric disorders.[4][5] This guide provides a comprehensive overview of the safety, handling, and experimental considerations for agmatine sulfate, the salt form commonly used in research.

Chemical and Physical Properties

Agmatine sulfate is a white to off-white powder.[6] Key chemical and physical properties are summarized in the table below.

PropertyValueReference
Synonyms (4-Aminobutyl)guanidinium sulfate; 1-Amino-4-guanidinobutane sulfate salt; N-(4-Aminobutyl)guanidine sulfate salt[7]
CAS Number 2482-00-0[1]
Molecular Formula C5H16N4O4S[6]
Molecular Weight 228.27 g/mol [6]
Melting Point 234-238°C[6]
Solubility Water: 50 mg/mL; Ethanol: Insoluble[6]
Storage Temperature Deep freeze (below -20°C)[7]

Safety and Handling

While agmatine sulfate is considered relatively safe, particularly for oral administration, proper handling procedures are essential in a laboratory setting to minimize exposure and potential risks.[1]

Hazard Identification

Agmatine sulfate may cause eye, skin, and respiratory tract irritation.[7] It may be harmful if swallowed, inhaled, or absorbed through the skin.[7] The toxicological properties of this material have not been fully investigated.[7]

Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment should be worn when handling agmatine sulfate:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][7]

  • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[4][7]

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities that may generate dust, use a NIOSH/MSHA-approved respirator.[7]

Handling and Storage
  • Handling: Use with adequate ventilation and minimize dust generation.[7] Avoid contact with eyes, skin, and clothing.[7] Wash thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[7] For long-term storage, it is recommended to store below -20°C.[7]

First Aid Measures
Exposure RouteFirst Aid ProcedureReference
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6][7]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[6][7]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[6][7]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[7]
Spills and Disposal
  • Spills: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions. Provide ventilation.[7]

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[4]

Toxicological Data

The toxicological profile of agmatine sulfate is not yet fully characterized. However, available data from preclinical and clinical studies suggest a good safety profile, especially with oral administration.

MetricValueSpeciesRouteReference
Oral TDLo 30 mg/kgRatOral[8]
Subcutaneous TDLo 40 mg/kgRatSubcutaneous[8]

Mechanism of Action and Signaling Pathways

Agmatine exerts its effects through a complex mechanism involving multiple targets. It is known to be an endogenous neuromodulator that can interact with various receptors and signaling pathways.[2]

Key mechanisms of action include:

  • NMDA Receptor Antagonism: Agmatine can block NMDA receptors, which may contribute to its neuroprotective effects.[1][4]

  • Imidazoline Receptor Agonism: It acts as an agonist at imidazoline receptors.[7]

  • Nitric Oxide (NO) Synthase (NOS) Inhibition: Agmatine can inhibit all isoforms of NOS, thereby modulating NO levels in the brain.[1]

  • Modulation of other Neurotransmitter Systems: It can also interact with α2-adrenergic, serotonergic, and opioid receptors.[2][10]

Below are diagrams illustrating some of the key signaling pathways modulated by agmatine.

agmatine_neuroprotection Agmatine Agmatine Sulfate NMDA_R NMDA Receptor Agmatine->NMDA_R Inhibits I_R Imidazoline Receptor Agmatine->I_R Activates NOS Nitric Oxide Synthase (NOS) Agmatine->NOS Inhibits Neuroprotection Neuroprotection NMDA_R->Neuroprotection I_R->Neuroprotection NO_production Nitric Oxide (NO) Production NOS->NO_production NO_production->Neuroprotection Modulates

Caption: Agmatine's neuroprotective signaling pathways.

agmatine_antidepressant Agmatine Agmatine Sulfate AMPAR AMPA Receptor Agmatine->AMPAR Activates TrkB TrkB Receptor Agmatine->TrkB Activates PI3K PI3K AMPAR->PI3K TrkB->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b Inhibits Synaptic_Proteins Increased Synaptic Proteins (BDNF, PSD-95, GluA1) mTOR->Synaptic_Proteins Antidepressant_Effect Antidepressant-like Effect GSK3b->Antidepressant_Effect Synaptic_Proteins->Antidepressant_Effect

Caption: Agmatine's antidepressant-like signaling cascade.

Experimental Protocols

The following are generalized methodologies for common in vitro and in vivo experiments involving agmatine sulfate, based on published literature. Researchers should adapt these protocols to their specific experimental needs.

In Vitro Study: Neuroprotection Assay

Objective: To assess the neuroprotective effects of agmatine sulfate against excitotoxicity in primary cortical neurons.

Methodology:

  • Cell Culture: Culture primary cortical neurons from embryonic day 18 rat pups. Plate cells on poly-D-lysine-coated plates and maintain in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Agmatine Sulfate Preparation: Prepare a stock solution of agmatine sulfate in sterile, deionized water. Further dilute to desired concentrations in the cell culture medium.

  • Treatment: After 7 days in vitro, pre-treat the neurons with various concentrations of agmatine sulfate for 24 hours.

  • Induction of Excitotoxicity: Expose the neurons to a neurotoxic concentration of glutamate (e.g., 100 µM) for 1 hour in the presence of agmatine sulfate.

  • Assessment of Cell Viability: Measure cell viability using an MTT or LDH assay 24 hours after the glutamate exposure.

  • Data Analysis: Compare the viability of neurons treated with agmatine sulfate and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

In Vivo Study: Antidepressant-like Effects in Mice

Objective: To evaluate the antidepressant-like effects of agmatine sulfate using the forced swim test (FST) in mice.

Methodology:

  • Animals: Use male C57BL/6 mice, housed under standard laboratory conditions with ad libitum access to food and water.

  • Agmatine Sulfate Administration: Dissolve agmatine sulfate in saline and administer orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). Administer a vehicle control (saline) to the control group.

  • Forced Swim Test (FST): 30-60 minutes after administration, place each mouse individually into a glass cylinder filled with water (25°C) for a 6-minute session. Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time of the agmatine sulfate-treated groups with the control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

experimental_workflow cluster_invitro In Vitro Neuroprotection Assay cluster_invivo In Vivo Antidepressant-like Effect Assay Culture Primary Neuron Culture Pretreat Agmatine Pre-treatment Culture->Pretreat Induce Induce Excitotoxicity (e.g., Glutamate) Pretreat->Induce Assess_V Assess Cell Viability (MTT/LDH Assay) Induce->Assess_V Analyze_V Data Analysis Assess_V->Analyze_V Acclimate Animal Acclimation Administer Agmatine Administration (p.o. or i.p.) Acclimate->Administer FST Forced Swim Test (FST) Administer->FST Measure Measure Immobility Time FST->Measure Analyze_B Data Analysis Measure->Analyze_B

Caption: General experimental workflows for agmatine sulfate.

Conclusion

Agmatine sulfate is a promising research compound with a favorable safety profile for oral administration. Adherence to standard laboratory safety protocols is crucial to ensure the well-being of researchers. The information provided in this guide is intended to serve as a comprehensive resource for the safe and effective use of agmatine sulfate in a research setting. As with any chemical, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

An In-depth Technical Guide to Arcaine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental contexts of arcaine sulfate. The information is intended for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Core Chemical and Physical Properties

This compound is a well-characterized compound, recognized for its role as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It also exhibits inhibitory effects on nitric oxide synthase (NOS).[2] The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 270.31 g/mol [2]
Molecular Formula C₆H₁₆N₆·H₂SO₄[2]
Alternate Names 1,4-Diguanidinobutane sulfate salt[1]
Appearance White to off-white crystalline powderChem-Impex
Melting Point >280 °CSigma-Aldrich
Solubility Soluble in water (25mM)Hello Bio

Mechanism of Action: NMDA Receptor Antagonism

This compound's primary mechanism of action is the blockade of the NMDA receptor ion channel. It functions as a competitive antagonist at the polyamine binding site and as a voltage-dependent open-channel blocker.[3] This means that arcaine enters and occludes the ion channel pore when the receptor is in its open state, preventing the influx of calcium ions. The strength of this block is dependent on the transmembrane voltage.[3]

NMDA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (Closed) Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Arcaine This compound NMDAR_Open NMDA Receptor (Open) Arcaine->NMDAR_Open Enters open channel NMDAR->NMDAR_Open Binding NMDAR_Blocked NMDA Receptor (Blocked) NMDAR_Open->NMDAR_Blocked Ca_ion Ca²⁺ Influx (Blocked) NMDAR_Open->Ca_ion Allows Ca²⁺ Influx NMDAR_Blocked->Ca_ion Prevents Ca²⁺ Influx

Mechanism of this compound as an NMDA Receptor Open-Channel Blocker.

Inhibition of Nitric Oxide Synthase

In addition to its effects on the NMDA receptor, this compound is also known to be an inhibitor of nitric oxide synthase (NOS).[2] NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including neurotransmission and vasodilation. The inhibition of NOS by this compound suggests its potential to modulate NO-dependent signaling pathways.

NOS_Inhibition cluster_inputs Substrates cluster_enzyme Enzyme cluster_outputs Products L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline Arcaine This compound Arcaine->NOS Inhibits

Inhibitory Action of this compound on Nitric Oxide Synthase.

Experimental Protocols

a. Synthesis of 1,4-Diguanidinobutane Sulfate (this compound)

A plausible synthesis route for this compound involves the guanylation of a diamine precursor. A generalized workflow is presented below.

Synthesis_Workflow Start Start: 1,4-Diaminobutane Step1 Guanylation Reaction (e.g., with S-methylisothiourea sulfate) Start->Step1 Step2 Reaction Monitoring (e.g., TLC, LC-MS) Step1->Step2 Step3 Purification (e.g., Recrystallization) Step2->Step3 Step4 Characterization (e.g., NMR, Mass Spectrometry) Step3->Step4 End End Product: This compound Step4->End

Generalized Workflow for the Synthesis of this compound.

b. Quantification of this compound using RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the quantification of this compound. A general protocol would involve the following steps:

  • Standard Preparation : Prepare a stock solution of high-purity this compound in an appropriate solvent (e.g., water) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation : Dissolve the sample containing this compound in the mobile phase and filter it through a 0.22 µm syringe filter.

  • Chromatographic Conditions :

    • Column : C18 column (e.g., 4.6 x 250 mm).

    • Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized.

    • Flow Rate : Typically 1 mL/min.

    • Detection : UV detection at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume : 20 µL.

  • Analysis : Inject the standards and samples. Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

c. Investigating NMDA Receptor Antagonism via Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is a powerful tool to study the effects of this compound on NMDA receptor-mediated currents in cultured neurons.

  • Cell Culture : Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips.

  • Recording Setup : Use a patch-clamp amplifier and data acquisition system.

  • Solutions :

    • External Solution : A physiological salt solution containing agonists for the NMDA receptor (e.g., NMDA and glycine) and blockers for other channels.

    • Internal Solution : A solution mimicking the intracellular ionic composition, loaded into the patch pipette.

  • Procedure :

    • Obtain a whole-cell recording from a neuron.

    • Apply the external solution containing NMDA and glycine to evoke an inward current.

    • Co-apply this compound with the agonists to observe the inhibition of the NMDA receptor-mediated current.

    • Vary the holding potential to study the voltage-dependent nature of the block.

  • Data Analysis : Measure the peak current amplitude in the absence and presence of this compound to determine the extent of inhibition and calculate parameters such as the IC₅₀.

References

A Technical Guide to the Solubility of Agmatine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "arcaine sulfate" did not yield significant results and is likely a misspelling. This document focuses on agmatine sulfate , a structurally related and extensively researched compound.

This technical guide provides a comprehensive overview of the solubility of agmatine sulfate in water and other common solvents, intended for researchers, scientists, and professionals in drug development. The guide details solubility data, experimental protocols for solubility determination, and relevant biological pathways.

Solubility of Agmatine Sulfate

Agmatine sulfate is a white to off-white crystalline solid.[1] Its solubility can be influenced by factors such as the solvent used for crystallization, residual solvent content, polymorphism, and the temperature of the solvent.[2] Warming and sonication can facilitate the dissolution process.[2][3]

The following table summarizes the available quantitative and qualitative solubility data for agmatine sulfate in various solvents.

SolventSolubilityConcentration (mM)NotesSource(s)
Water ≥ 100 mg/mL438.08 mMSaturation unknown.[1][3]
≥ 55.6 mg/mL-[4]
50 mg/mL-
3.61 mg/mL-Predicted value.[5]
Soluble / Easily Soluble-Qualitative description.[6][7][8]
Phosphate-Buffered Saline (PBS), pH 7.2 ~10 mg/mL-Aqueous solutions in PBS are not recommended for storage beyond one day.[9]
Dimethyl Sulfoxide (DMSO) < 1 mg/mL-Described as insoluble or slightly soluble.[1][3]
Soluble-Contradictory finding from another vendor.[2]
Insoluble-[4]
Ethanol (Alcohol) Nearly Insoluble / Insoluble-[4][6][8][10]

Experimental Protocols for Solubility Determination

While specific, detailed protocols for agmatine sulfate solubility are not extensively published, a standard methodology such as the shake-flask method can be employed. The quantification of dissolved agmatine sulfate can then be achieved using established analytical techniques like HPLC or LC-MS/MS.[11][12]

This protocol outlines a general procedure for determining the equilibrium solubility of agmatine sulfate.

  • Preparation: Add an excess amount of agmatine sulfate to a known volume of the desired solvent (e.g., water, DMSO) in a sealed container (e.g., glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator can be used.

  • Phase Separation: After equilibration, allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

  • Sample Extraction: Carefully extract an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of agmatine sulfate.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Several methods are suitable for the quantification of agmatine in solution:

  • High-Performance Liquid Chromatography (HPLC): Agmatine can be quantified by HPLC, often involving pre-column derivatization with a fluorescent tag like 7-fluoro-4-nitrobenzoxadiazole (NBD-F) followed by fluorescence detection.[13]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and selective method for quantifying agmatine in complex biological matrices. It often involves isotope dilution with a labeled internal standard.[12]

  • UV-Visible Spectrophotometry: This method involves the formation of a complex between agmatine and a reagent like o-phthaldialdehyde (OPA), which can be measured spectrophotometrically.[14]

The following diagram illustrates a general workflow for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification cluster_result Result A Add excess Agmatine Sulfate to Solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to separate solid and supernatant B->C D Extract and dilute supernatant C->D E Quantify using HPLC or LC-MS/MS D->E F Calculate Solubility E->F

Fig 1. Experimental workflow for solubility determination.

Relevant Signaling and Metabolic Pathways

Agmatine is a neuromodulator with activity at multiple molecular targets.[15][16] It is synthesized from arginine via the enzyme arginine decarboxylase and is metabolized to putrescine by agmatinase.[15][16]

G Arginine Arginine Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase Putrescine Putrescine Agmatine->Putrescine Agmatinase Urea Urea Agmatine->Urea Agmatinase

Fig 2. Metabolic pathway of Agmatine.

Agmatine has been shown to modulate various signaling pathways. For instance, in microglia, it can suppress glycolysis by inhibiting the PI3K/Akt/mTOR/HIF-1α signaling pathway, which is often activated under pro-inflammatory conditions.[17][18]

G Agmatine Agmatine PI3K PI3K Agmatine->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF1a mTOR->HIF1a Glycolysis Glycolysis HIF1a->Glycolysis promotes

Fig 3. Agmatine's inhibition of the PI3K/Akt/mTOR/HIF-1α pathway.

Furthermore, agmatine interacts with several receptor systems, including:

  • Imidazoline receptors: Acts as an endogenous agonist.[1][3]

  • α2-adrenergic receptors: Binds to these receptors.[1][3]

  • NMDA receptors: Functions as an antagonist.[9]

  • Nitric Oxide Synthase (NOS): Acts as a competitive inhibitor of NOS isoenzymes.[1][19]

References

Arcaine Sulfate: A Technical Review of its Effects on NMDA Receptors and Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arcaine sulfate, a structural analog of agmatine, has garnered significant interest in the scientific community for its distinct pharmacological properties. Primarily recognized as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, it also exhibits inhibitory effects on nitric oxide synthase (NOS). This dual activity makes this compound a valuable tool for dissecting the complex interplay between glutamatergic neurotransmission and nitric oxide signaling pathways. This in-depth technical guide synthesizes the current body of literature on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the literature regarding the effects of this compound.

Parameter Value Experimental System Reference
NMDA Receptor Blockade
Dissociation Constant (KD)61 µM (at -60 mV)NMDA-evoked inward currents in cultured rat hippocampal neurons[1]
Binding Rate Constant4.4 x 108 M-1s-1Single-channel recordings in cultured rat hippocampal neurons[1]
Unbinding Rate Constant1.8 x 104 s-1Single-channel recordings in cultured rat hippocampal neurons[1]
NMDA Receptor Subtype Selectivity
Inhibition~90% (at 200 µM)Equipotent inhibition across different NMDA receptor channel types[2]
Nitric Oxide Synthase Inhibition
ActivityComparable to L-NG-monomethylarginine (L-NMMA)Rat brain nitric oxide synthase

Core Mechanisms of Action

This compound exerts its effects through two primary mechanisms: modulation of the NMDA receptor and inhibition of nitric oxide synthase.

NMDA Receptor Antagonism

Arcaine's interaction with the NMDA receptor is multifaceted. It acts as a competitive antagonist at the polyamine binding site , a modulatory site on the receptor complex that potentiates receptor function when activated by endogenous polyamines like spermine and spermidine[3][4]. By competing with these endogenous ligands, Arcaine reduces the overall activity of the NMDA receptor.

Furthermore, Arcaine functions as an open channel blocker of the NMDA receptor[1]. This means it physically enters and occludes the ion channel pore when the receptor is in its open, activated state. This blockade is voltage-dependent , becoming more pronounced at negative membrane potentials and being relieved at positive potentials[1]. This voltage dependency suggests that the Arcaine binding site within the channel senses a significant portion of the transmembrane electric field[1]. Studies indicate that this compound exhibits equipotent inhibition across different NMDA receptor subtypes at a concentration of 200 µM, suggesting a lack of significant subtype selectivity at this dose[2].

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor Receptor {GluN1/GluN2 Subunits | { Polyamine Site |  Ion Channel}} IonFlow Ca²⁺, Na⁺ Influx Receptor:channel->IonFlow Allows Arcaine This compound Arcaine->Receptor:poly Competitively Antagonizes Arcaine->Receptor:channel Blocks (Voltage-Dependent) Polyamines Endogenous Polyamines (Spermine, Spermidine) Polyamines->Receptor:poly Activates Block Channel Block

Mechanism of Arcaine's NMDA Receptor Antagonism.
Nitric Oxide Synthase Inhibition

This compound also functions as an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO) from L-arginine. Studies have shown that Arcaine can inhibit NOS activity in the rat brain to a degree comparable to that of the well-established NOS inhibitor, L-NG-monomethylarginine (L-NMMA). This inhibition of NO production adds another layer to the pharmacological profile of Arcaine, as NO is a critical signaling molecule involved in numerous physiological processes, including synaptic plasticity and neurotoxicity.

NOS_Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Arcaine This compound Arcaine->NOS Inhibits

Inhibition of Nitric Oxide Synthase by Arcaine.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on the methodology described by Donevan et al. (1992) for recording NMDA-evoked currents in cultured rat hippocampal neurons[1].

1. Cell Culture:

  • Primary hippocampal neurons are cultured from embryonic day 18 rat fetuses.

  • Neurons are plated on poly-L-lysine-coated glass coverslips.

2. Electrophysiological Recording:

  • External Solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 1 CaCl₂, and 0.001 glycine, pH 7.4.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 HEPES, 11 EGTA, 2 MgCl₂, 1 CaCl₂, 2 ATP, pH 7.4.

  • Recordings are performed in the whole-cell configuration at a holding potential of -60 mV.

  • NMDA receptor-mediated currents are evoked by local application of NMDA (e.g., 100 µM).

  • This compound is applied via the external solution at various concentrations to determine its effect on the NMDA-evoked currents.

Electrophysiology_Workflow A Prepare Cultured Hippocampal Neurons B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply NMDA to Evoke Baseline Current B->C D Perfuse with Arcaine Sulfate Solution C->D E Apply NMDA in the Presence of Arcaine D->E F Record and Analyze NMDA-Evoked Currents E->F G Washout and Recovery F->G

Workflow for Electrophysiological Analysis of Arcaine.
[³H]MK-801 Binding Assay

This protocol is based on the methodology described by Reynolds (1990) to assess the competitive interaction of Arcaine at the polyamine site[4].

1. Membrane Preparation:

  • Rat forebrain tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.

2. Binding Assay:

  • Membrane preparations are incubated with [³H]MK-801, a radiolabeled open channel blocker of the NMDA receptor.

  • To assess the effect on the polyamine site, incubations are performed in the presence of a fixed concentration of an NMDA receptor agonist (e.g., glutamate) and a polyamine (e.g., spermidine) to stimulate [³H]MK-801 binding.

  • Increasing concentrations of this compound are added to compete with the polyamine for binding to its site.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NMDA receptor channel blocker (e.g., phencyclidine).

  • The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

Conclusion

This compound is a valuable pharmacological tool with a well-characterized dual mechanism of action, inhibiting both NMDA receptors and nitric oxide synthase. Its competitive antagonism at the polyamine site and voltage-dependent open channel block of the NMDA receptor provide researchers with a means to modulate glutamatergic signaling with specificity. The additional inhibition of NOS further expands its utility in studies where the interplay between these two pathways is of interest. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for the design and interpretation of future research aimed at elucidating the therapeutic potential of targeting these pathways in various neurological and pathological conditions.

References

Methodological & Application

Arcaine Sulfate: Application Notes and Protocols for NMDA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of arcaine sulfate as a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. Detailed protocols for key in vitro experiments are provided to facilitate the investigation of its mechanism of action and pharmacological properties.

Introduction

This compound is a guanidinium compound that acts as a non-competitive antagonist of the NMDA receptor. It exhibits a distinct mechanism of action, functioning as an open-channel blocker and interacting with the polyamine modulatory site on the receptor complex. This property makes it a valuable tool for studying the physiological and pathological roles of NMDA receptor signaling. Understanding its interaction with the NMDA receptor is crucial for neuroscience research and the development of novel therapeutics targeting glutamatergic neurotransmission.

Mechanism of Action

This compound exerts its antagonistic effect on the NMDA receptor through a multi-faceted mechanism. Primarily, it functions as an open-channel blocker, physically occluding the ion channel pore once it has been opened by the binding of glutamate and a co-agonist (glycine or D-serine). This block is strongly voltage-dependent, being more pronounced at negative membrane potentials and relieved at positive potentials.[1] Additionally, arcaine interacts with the polyamine binding site on the NMDA receptor complex, where it acts as a competitive antagonist to the potentiating effects of endogenous polyamines like spermidine and spermine.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the NMDA receptor, as determined by various in vitro assays.

Table 1: Inhibitory Potency of this compound

ParameterValueSpecies/TissueExperimental ConditionReference
IC50 9.13 µM-NMDA receptor binding[1]
KD 61 µMCultured Rat Hippocampal NeuronsWhole-cell recording at -60 mV[1]
IC50 60.1 µMX. laevis oocytes expressing rat NMDA receptorsInhibition of NMDA and glycine-induced inward currents[1]

Table 2: Kinetics of this compound Channel Block

ParameterValueSpecies/TissueExperimental ConditionReference
Binding Rate (k+1) 4.4 x 10⁸ M⁻¹s⁻¹Cultured Rat Hippocampal NeuronsSingle-channel recording[1]
Unbinding Rate (k-1) 1.8 x 10⁴ s⁻¹Cultured Rat Hippocampal NeuronsSingle-channel recording[1]

Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity and other cellular processes. This compound, by blocking the NMDA receptor channel, prevents this Ca²⁺ influx and the subsequent activation of downstream signaling pathways.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/ D-Serine Glycine->NMDAR Binds Arcaine This compound Arcaine->NMDAR Blocks (Open Channel) Ca2_ion Ca²⁺ NMDAR->Ca2_ion Influx CaMKII CaMKII Ca2_ion->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

NMDA Receptor Signaling Pathway and Site of this compound Action.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the antagonistic effects of this compound on the NMDA receptor.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of this compound on NMDA-evoked currents in cultured neurons.

Experimental Workflow:

Whole_Cell_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Culture Culture Hippocampal Neurons Patch Establish Whole-Cell Patch Clamp Culture->Patch Solutions Prepare External and Internal Solutions Solutions->Patch Hold Voltage Clamp Neuron (e.g., -60 mV) Patch->Hold Apply_NMDA Apply NMDA/Glycine to Evoke Current Hold->Apply_NMDA Apply_Arcaine Co-apply this compound at Various Concentrations Apply_NMDA->Apply_Arcaine Record Record NMDA-Evoked Inward Currents Apply_NMDA->Record Apply_Arcaine->Record Measure Measure Peak Current Amplitude Record->Measure Plot Plot Concentration-Response Curve Measure->Plot Calculate Calculate IC50 or KD Plot->Calculate

Workflow for Whole-Cell Patch-Clamp Experiments.

Materials:

  • Cell Culture: Primary hippocampal neurons cultured on glass coverslips.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

  • Agonists: NMDA (N-methyl-D-aspartate), Glycine.

  • Antagonist: this compound.

  • Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Cell Preparation: Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with external solution.

  • Establish Whole-Cell Configuration:

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Approach a neuron and form a giga-ohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the neuron at a holding potential of -60 mV.

  • Application of Agonists and Antagonist:

    • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

    • Once a stable baseline current is established, co-apply this compound at a range of concentrations (e.g., 1 µM to 1 mM) along with the NMDA/glycine solution.

  • Recording: Record the NMDA-evoked currents in the absence and presence of different concentrations of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each concentration of this compound.

    • Normalize the current amplitude to the control (no arcaine) response.

    • Plot the normalized current as a function of this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 or KD value.

Single-Channel Recording

This protocol allows for the direct observation of this compound's blocking effect on individual NMDA receptor channels.

Materials:

  • Same as for whole-cell patch-clamp, with the exception of the internal solution which will be the external solution.

Procedure:

  • Cell-Attached or Outside-Out Patch Configuration:

    • Form a giga-ohm seal on the membrane of a neuron.

    • For cell-attached mode, the pipette solution will contain NMDA, glycine, and this compound.

    • For outside-out mode, excise a patch of membrane and perfuse with solutions containing the agonists and antagonist.

  • Recording:

    • Apply a constant holding potential (e.g., -60 mV to -100 mV).

    • Record single-channel currents in the presence of NMDA and glycine, and then with the addition of this compound.

  • Data Analysis:

    • Measure the amplitude and open duration of single-channel events.

    • Analyze the reduction in apparent single-channel amplitude and the increase in channel flickering in the presence of arcaine, which are characteristic of open-channel block.

    • From the analysis of the block and unblock events, the binding and unbinding rates can be estimated.[1]

Radioligand Binding Assay ([³H]MK-801)

This assay is used to determine the affinity of this compound for the NMDA receptor ion channel binding site, often in competition with a known channel blocker like [³H]MK-801.

Experimental Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Detection cluster_analysis Data Analysis Membrane_Prep Prepare Rat Brain Membrane Homogenate Mix Incubate Membranes with [³H]MK-801 and varying concentrations of this compound Membrane_Prep->Mix Solutions Prepare Assay Buffer and Ligand Solutions Solutions->Mix Filter Separate Bound and Free Ligand by Filtration Mix->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Quantify Radioactivity using Scintillation Counting Wash->Count Plot Plot [³H]MK-801 Binding vs. Arcaine Concentration Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

References

Application Notes and Protocols for In Vivo Administration of Arcaine Sulfate in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of arcaine sulfate in rodents. This document includes summaries of quantitative data, detailed experimental protocols for various administration routes, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Arcaine is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding at the polyamine site. It has been demonstrated to impair contextual and auditory fear conditioning in rats, highlighting its potential as a tool for neuroscience research. Proper in vivo administration is critical for obtaining reliable and reproducible experimental results. This document outlines key considerations and detailed protocols for the administration of this compound to rodents.

Data Presentation

The following tables summarize the available quantitative data for the in vivo administration of this compound and the structurally similar compound, agmatine, in rodents.

Table 1: this compound Administration Parameters in Rats

ParameterValueAdministration RouteStudy TypeSpecies/StrainReference
Dosage 10 mg/kgIntraperitoneal (IP)Behavioral (Fear Conditioning)Rat[1]

Table 2: Agmatine Administration Parameters in Rodents (for reference)

ParameterValueAdministration RouteStudy TypeSpecies/StrainObservationsReference
Dosage 1.0 and 30 mg/kgIntraperitoneal (IP)Behavioral (Anxiety)MouseTherapeutic administration reduced anxiety-like behaviors.
Dosage 40, 80, and 160 mg/kg/daySubcutaneous (SC)ToxicityMale Wistar albino ratsUlcerative necrotic cutaneous lesions appeared after the third day of administration.[2][3]
Dosage 80 mg/kg/dayIntraperitoneal (IP)ToxicityMale Wistar albino ratsNo dermal toxicity observed with prolonged administration.[2][3]
Dosage 5 and 10 mg/kgIntraperitoneal (IP)Protective (Acute Pancreatitis)Female Sprague-Dawley ratsProtective effects observed.
Vehicle SalineIntraperitoneal (IP) & Subcutaneous (SC)VariousRats-[2]

Table 3: this compound Solubility

SolventSolubilityNotes
Water 25 mM; 49.00-51.00 mg/mLClear to very slightly hazy, colorless to faintly yellow solution.[4][5][6]
1 M NaOH 50 mg/mLClear to slightly hazy, colorless to faintly yellow solution.[5][6]
PBS (pH 7.2) 1 mg/mL-
Ethanol Insoluble-[5][6]

Signaling Pathway

This compound acts as an antagonist at the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity.

Arcaine_NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds (Co-agonist) Arcaine Arcaine Arcaine->NMDAR Blocks Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Downstream_Signaling Downstream Signaling Cascades Ca_ion->Downstream_Signaling Activates

Caption: Arcaine blocks the NMDA receptor, inhibiting ion influx.

Experimental Protocols

Note: All procedures involving live animals must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.

Intraperitoneal (IP) Injection

This is a common and effective route for systemic administration.

Workflow for Intraperitoneal Injection

IP_Workflow Prep 1. Prepare this compound Solution (e.g., in sterile saline or PBS) Restrain 2. Restrain Rodent (Head tilted down) Prep->Restrain Inject 3. Inject into Lower Right Abdominal Quadrant (45° angle) Restrain->Inject Aspirate 4. Aspirate Briefly (Check for fluid/blood) Inject->Aspirate Administer 5. Administer Solution Aspirate->Administer Withdraw 6. Withdraw Needle Administer->Withdraw Monitor 7. Monitor Animal Withdraw->Monitor

Caption: Workflow for intraperitoneal administration of this compound.

Materials:

  • This compound

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (23-27 gauge)

  • 70% ethanol wipes

  • Animal scale

Protocol:

  • Preparation of this compound Solution:

    • Based on solubility data, this compound can be dissolved in sterile saline or PBS.[4][5][6] For a 10 mg/kg dose in a 250g rat, you would need 2.5 mg of this compound.

    • To ensure accurate dosing, prepare a stock solution. For example, a 10 mg/mL stock solution can be made by dissolving 100 mg of this compound in 10 mL of sterile saline.

    • The final injection volume should not exceed 10 mL/kg for rats and mice.

    • Warm the solution to room temperature before injection.

  • Animal Handling and Restraint:

    • Weigh the animal to accurately calculate the dose.

    • For rats, a two-person technique is often preferred for restraint. One person restrains the animal while the other performs the injection.

    • The animal should be held securely with its head tilted downwards to allow the abdominal organs to move away from the injection site.

  • Injection Procedure:

    • Wipe the injection site in the lower right quadrant of the abdomen with a 70% ethanol wipe.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that the needle has not entered the bladder, intestines, or a blood vessel.

    • If no fluid or blood is aspirated, inject the solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, pain, or adverse reactions for at least 30 minutes post-injection.

Subcutaneous (SC) Injection

This route provides a slower absorption rate compared to IP injection.

Workflow for Subcutaneous Injection

SC_Workflow Prep 1. Prepare this compound Solution (e.g., in sterile saline) Restrain 2. Restrain Rodent (Scruff the neck) Prep->Restrain Tent 3. Tent the Skin (Loose skin over the back) Restrain->Tent Inject 4. Insert Needle into the Base of the Tent Tent->Inject Aspirate 5. Aspirate Briefly (Check for blood) Inject->Aspirate Administer 6. Administer Solution Aspirate->Administer Withdraw 7. Withdraw Needle & Apply Gentle Pressure Administer->Withdraw Monitor 8. Monitor Animal Withdraw->Monitor

Caption: Workflow for subcutaneous administration of this compound.

Materials:

  • Same as for IP injection.

Protocol:

  • Preparation of this compound Solution:

    • Prepare the solution as described for IP injection. The final injection volume should be less than 10 mL/kg for rats and less than 3 mL for mice.

  • Animal Handling and Restraint:

    • Restrain the animal and scruff the loose skin over the back and neck to create a "tent."

  • Injection Procedure:

    • Insert the needle into the base of the tented skin, parallel to the body.

    • Gently aspirate to ensure a blood vessel has not been punctured.

    • Inject the solution.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-injection Monitoring:

    • Monitor the animal for any signs of distress.

    • Caution: Prolonged or repeated subcutaneous administration of the related compound agmatine has been shown to cause skin lesions in rats.[2][3] It is crucial to monitor the injection site daily for any signs of irritation, inflammation, or necrosis. Rotate injection sites if multiple injections are required.

Intravenous (IV) Injection (General Protocol)

Note: No specific protocol for intravenous administration of this compound in rodents has been found. The following is a general protocol and should be adapted with caution. This procedure requires a high level of technical skill.

Workflow for Intravenous (Tail Vein) Injection

IV_Workflow Prep 1. Prepare this compound Solution (Sterile, pyrogen-free) Warm 2. Warm the Tail (to dilate veins) Prep->Warm Restrain 3. Restrain Rodent (e.g., in a restrainer) Warm->Restrain Inject 4. Insert Needle into Lateral Tail Vein (Bevel up) Restrain->Inject Administer 5. Administer Solution Slowly Inject->Administer Withdraw 6. Withdraw Needle & Apply Pressure Administer->Withdraw Monitor 7. Monitor Animal Withdraw->Monitor

Caption: General workflow for intravenous tail vein injection.

Materials:

  • This compound

  • Sterile, pyrogen-free saline or PBS

  • Sterile syringes (1 mL)

  • Sterile needles (27-30 gauge)

  • Restraining device

  • Heat lamp or warm water bath

  • 70% ethanol wipes

Protocol:

  • Preparation of this compound Solution:

    • Prepare a sterile, pyrogen-free solution of this compound in saline or PBS. The solution must be free of any particulates.

    • The injection volume should be kept low, typically 5 mL/kg for a bolus injection.

  • Animal Preparation:

    • Place the animal in a restraining device.

    • Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.

  • Injection Procedure:

    • Wipe the tail with a 70% ethanol wipe.

    • With the bevel of the needle facing up, carefully insert the needle into one of the lateral tail veins.

    • Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Post-injection Monitoring:

    • Monitor the animal closely for any immediate adverse reactions.

Oral Gavage (General Protocol)

Note: No specific protocol for oral gavage of this compound in rodents has been found. The following is a general protocol and should be used with caution. This procedure requires proper training to avoid injury to the animal.

Workflow for Oral Gavage

Gavage_Workflow Prep 1. Prepare this compound Solution (e.g., in water) Measure 2. Measure Gavage Needle Length (Mouth to last rib) Prep->Measure Restrain 3. Restrain Rodent (Head and body aligned) Measure->Restrain Insert 4. Insert Gavage Needle over the Tongue into the Esophagus Restrain->Insert Administer 5. Administer Solution Slowly Insert->Administer Withdraw 6. Withdraw Needle Gently Administer->Withdraw Monitor 7. Monitor Animal Withdraw->Monitor

Caption: General workflow for oral gavage in rodents.

Materials:

  • This compound

  • Distilled water or other appropriate vehicle

  • Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)

  • Syringes

Protocol:

  • Preparation of this compound Solution:

    • Dissolve the this compound in the desired vehicle.

    • The volume for oral gavage should generally not exceed 10 mL/kg for rats and mice.

  • Gavage Needle Selection and Measurement:

    • Choose a gavage needle of the appropriate size for the animal.

    • Measure the length from the tip of the animal's nose to the last rib and mark this length on the needle. This is the maximum insertion depth.

  • Animal Restraint and Needle Insertion:

    • Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and over the tongue into the esophagus. Do not force the needle.

  • Administration and Withdrawal:

    • Once the needle is in the correct position, administer the solution slowly.

    • Gently withdraw the needle.

  • Post-gavage Monitoring:

    • Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Conclusion

The in vivo administration of this compound in rodents can be effectively achieved through intraperitoneal and subcutaneous routes. While a specific intraperitoneal dose of 10 mg/kg has been documented in rats for behavioral studies, caution is advised with subcutaneous administration due to potential for skin irritation based on data from a similar compound. For intravenous and oral gavage administration, no specific protocols for this compound are currently available, and therefore, general rodent protocols should be followed with careful consideration and pilot studies. Researchers should always adhere to institutional animal care and use guidelines and prioritize animal welfare in their experimental design.

References

Application Notes and Protocols: Arcaine Sulfate in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental protocols for the use of Arcaine sulfate in a model of neurodegenerative disease. The information presented is based on published scientific literature and is intended to guide researchers in designing and conducting their own studies.

Introduction

This compound is a competitive antagonist at the polyamine binding site of the N-Methyl-D-Aspartate (NMDA) receptor.[1][2] The polyamine system and NMDA receptor signaling have been implicated in the pathophysiology of neurodegenerative diseases, particularly in the context of excitotoxicity and synaptic dysfunction.[1][3][4] Research has specifically explored the potential of this compound to counteract the detrimental effects of β-amyloid (Aβ) peptide, a key pathological hallmark of Alzheimer's disease.[1][2]

Application in Alzheimer's Disease Models

A significant study has demonstrated the efficacy of Arcaine in a mouse model of Alzheimer's disease, highlighting its potential as a neuroprotective agent.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data from the study by Gomes et al. (2014), which investigated the effect of Arcaine on Aβ-induced memory impairment.

ParameterDetails
Animal Model Male adult CF1 mice
Disease Induction Intracerebroventricular (i.c.v.) injection of Aβ₂₅₋₃₅ peptide (1 nmol/site)
Compound This compound
Route of Administration Intracerebroventricular (i.c.v.)
Effective Dose 0.02 nmol/site
Key Finding Arcaine reversed Aβ₂₅₋₃₅-induced memory impairment in the novel object recognition task.[2]
Signaling Pathway

This compound exerts its neuroprotective effects by acting as an antagonist at the polyamine binding site on the NMDA receptor. In the context of Alzheimer's disease pathology, elevated levels of polyamines can potentiate NMDA receptor activation, particularly extrasynaptic NMDA receptors, in response to β-amyloid. This overactivation leads to synaptic dysfunction and cognitive deficits. Arcaine, by blocking the polyamine binding site, can attenuate this excessive NMDA receptor signaling, thereby preventing the downstream pathological effects.[1][2][3]

cluster_0 Normal Synaptic Function cluster_1 Alzheimer's Disease Pathology cluster_2 Therapeutic Intervention Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Controlled Ca2+ Influx NMDA_Receptor->Ca_Influx Synaptic_Plasticity Synaptic Plasticity & Survival Ca_Influx->Synaptic_Plasticity Abeta β-Amyloid Polyamines Polyamines Abeta->Polyamines increases Extrasynaptic_NMDA Extrasynaptic NMDA Receptor Polyamines->Extrasynaptic_NMDA potentiates Excessive_Ca Excessive Ca2+ Influx Extrasynaptic_NMDA->Excessive_Ca Synaptic_Dysfunction Synaptic Dysfunction & Cognitive Deficit Excessive_Ca->Synaptic_Dysfunction Arcaine This compound Arcaine->Extrasynaptic_NMDA blocks polyamine site

Proposed signaling pathway of Arcaine's neuroprotective effect.

Experimental Protocols

The following protocols are based on the methodologies described in the literature for investigating the effects of this compound in an Alzheimer's disease mouse model.[1][2]

In Vivo Mouse Model of Aβ-Induced Memory Impairment

This protocol outlines the key steps for inducing memory impairment in mice using Aβ peptide and subsequent treatment with Arcaine.

Animal_Model Male Adult CF1 Mice Abeta_Injection i.c.v. Injection of Aβ₂₅₋₃₅ (1 nmol/site) Animal_Model->Abeta_Injection Training Novel Object Recognition Training Abeta_Injection->Training Arcaine_Injection i.c.v. Injection of Arcaine (0.02 nmol/site) immediately after training Training->Arcaine_Injection Testing Novel Object Recognition Test (24h after training) Arcaine_Injection->Testing Data_Analysis Analysis of Discrimination Index Testing->Data_Analysis

References

Application Notes and Protocols for Studying Polyamine Modulation of Ion Channels Using Arcaine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, such as spermine and spermidine, are ubiquitous intracellular cations that play a crucial role in various cellular processes, including the modulation of ion channel activity. Their interaction with ion channels, particularly inwardly rectifying potassium (Kir) channels and N-methyl-D-aspartate (NMDA) receptors, is of significant interest in neuroscience and pharmacology. Arcaine sulfate, a structural analog of spermine, has emerged as a valuable pharmacological tool to investigate the mechanisms of polyamine modulation. Arcaine acts as a competitive antagonist at the polyamine binding site on the NMDA receptor and as an open-channel blocker for both NMDA receptors and Kir channels.[1][2] This document provides detailed application notes and protocols for utilizing this compound to study its effects on these key ion channels.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on NMDA receptors.

Table 1: Inhibitory Constants of this compound on NMDA Receptors

ParameterValueIon Channel/ReceptorExperimental ConditionSource
K D61 µMNMDA ReceptorWhole-cell recording from cultured rat hippocampal neurons at -60 mV[1]
IC 509.13 µMNMDA ReceptorNot specified[3]
IC 5060.1 µMRat NMDA ReceptorsExpressed in Xenopus oocytes, inhibition of NMDA and glycine-induced inward currents[3]
IC 500.58 µMNMDA Receptor ComplexInhibition of [ 3 H]MK-801 binding[4]
IC 5012.17 µMNMDA Receptor ComplexInhibition of [ 3 H]MK-801 binding in the presence of 100 µM spermidine[4]

Table 2: Kinetic Parameters of this compound Block on NMDA Receptors

ParameterValueExperimental ConditionSource
Binding Rate4.4 x 10 8 M -1 sec -1Single-channel recording, assuming a simple model of open channel block[1]
Unbinding Rate1.8 x 10 4 sec -1Single-channel recording, assuming a simple model of open channel block[1]

Signaling Pathways and Mechanisms

The interaction of this compound with ion channels can be visualized through the following signaling and interaction diagrams.

Mechanism of this compound Action on NMDA Receptors cluster_0 Polyamine Modulation cluster_1 This compound Action Spermine Spermine/Spermidine PolyamineSite Polyamine Binding Site Spermine->PolyamineSite Binds to NMDAR_Activity NMDA Receptor Activity PolyamineSite->NMDAR_Activity Potentiates PolyamineSite->NMDAR_Activity Arcaine This compound Arcaine->PolyamineSite Competitively Antagonizes OpenChannel Open NMDA Receptor Channel Arcaine->OpenChannel Blocks

Arcaine's dual-action on NMDA receptors.

Voltage-Dependent Block of Kir Channels by this compound MembranePotential Membrane Potential KirChannel Kir Channel MembranePotential->KirChannel Depolarization Block Channel Block KirChannel->Block Leads to Arcaine This compound Arcaine->KirChannel Enters Pore

Voltage-dependent block of Kir channels by Arcaine.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, deionized water or appropriate buffer (e.g., for electrophysiology, the extracellular solution)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound powder to equilibrate to room temperature.

  • Prepare a stock solution, for example, 25 mM in sterile water.[2] For a 25 mM stock solution, dissolve 6.76 mg of this compound (MW: 270.31 g/mol ) in 1 mL of sterile water.

  • Vortex thoroughly until the powder is completely dissolved.

  • For immediate use, dilute the stock solution to the desired final concentration in the experimental buffer.

  • If storage is required, aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.

Whole-Cell Patch-Clamp Electrophysiology to Study Arcaine's Effect on NMDA Receptors

This protocol is adapted for cultured neurons or heterologous expression systems.

Workflow: Whole-Cell Patch-Clamp for NMDA Receptor Studies Start Start PrepareCells Prepare Cultured Cells Start->PrepareCells PullPipettes Pull Patch Pipettes (3-7 MΩ) PrepareCells->PullPipettes FillPipette Fill Pipette with Intracellular Solution PullPipettes->FillPipette EstablishSeal Establish Giga-ohm Seal FillPipette->EstablishSeal WholeCell Achieve Whole-Cell Configuration EstablishSeal->WholeCell RecordBaseline Record Baseline NMDA Currents WholeCell->RecordBaseline ApplyArcaine Apply this compound RecordBaseline->ApplyArcaine RecordEffect Record NMDA Currents with Arcaine ApplyArcaine->RecordEffect Washout Washout Arcaine RecordEffect->Washout RecordRecovery Record Recovery Washout->RecordRecovery End End RecordRecovery->End

Workflow for whole-cell patch-clamp experiments.

Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl 2, 10 HEPES, 10 Glucose, 0.01 Glycine, pH 7.4 with NaOH. Mg 2+ is omitted to prevent voltage-dependent block of NMDA receptors.

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.

  • Agonist Solution: External solution supplemented with 100 µM NMDA.

  • Arcaine Solution: Agonist solution supplemented with the desired concentration of this compound (e.g., 1-100 µM).

Protocol:

  • Prepare cells (e.g., cultured hippocampal neurons or HEK293 cells expressing NMDA receptors) on coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fire-polish.

  • Fill the patch pipette with the internal solution.

  • Approach a cell and form a giga-ohm seal (>1 GΩ).

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply the agonist solution to elicit baseline NMDA receptor-mediated currents.

  • After a stable baseline is established, apply the Arcaine solution and record the inhibited currents.

  • To test for recovery, perfuse the cell with the agonist solution to wash out the Arcaine.

  • Data can be analyzed to determine the extent of block and its voltage dependence by applying voltage ramps or steps.

Inside-Out Patch-Clamp to Study Arcaine's Effect on Kir Channels

This protocol allows for the direct application of Arcaine to the intracellular face of the membrane patch.

Workflow: Inside-Out Patch-Clamp for Kir Channel Studies Start Start PrepareCells Prepare Cells Expressing Kir Channels Start->PrepareCells PullPipettes Pull Patch Pipettes (1-3 MΩ) PrepareCells->PullPipettes FillPipette Fill Pipette with Extracellular Solution PullPipettes->FillPipette EstablishSeal Establish Giga-ohm Seal FillPipette->EstablishSeal ExcisePatch Excise Patch to Inside-Out Configuration EstablishSeal->ExcisePatch RecordBaseline Record Baseline Kir Currents ExcisePatch->RecordBaseline ApplyArcaine Apply Arcaine to Bath (Intracellular Side) RecordBaseline->ApplyArcaine RecordBlock Record Voltage-Dependent Block ApplyArcaine->RecordBlock Washout Washout Arcaine RecordBlock->Washout RecordRecovery Record Recovery Washout->RecordRecovery End End RecordRecovery->End

Workflow for inside-out patch-clamp experiments.

Solutions:

  • Pipette (Extracellular) Solution (in mM): 150 KCl, 2 CaCl 2, 1 MgCl 2, 10 HEPES, pH 7.4 with KOH.

  • Bath (Intracellular) Solution (in mM): 150 KCl, 5 EGTA, 10 HEPES, pH 7.2 with KOH.

  • Arcaine Solution: Bath solution supplemented with the desired concentration of this compound (e.g., 1-100 µM).

Protocol:

  • Prepare cells expressing the Kir channel of interest.

  • Fill the patch pipette with the extracellular solution.

  • Form a giga-ohm seal on the cell membrane.

  • Excise the membrane patch by pulling the pipette away from the cell to achieve the inside-out configuration.

  • Apply a series of voltage steps (e.g., from -100 mV to +80 mV) to record baseline Kir channel activity.

  • Perfuse the bath with the Arcaine solution to apply it to the intracellular side of the patch.

  • Record the currents at various voltage steps to observe the voltage-dependent block by Arcaine. The outward current should be significantly reduced at positive potentials.

  • Perfuse with the control bath solution to demonstrate the reversibility of the block.

[ 3 H]MK-801 Radioligand Binding Assay

This assay is used to study the interaction of Arcaine with the NMDA receptor channel pore.

Materials:

  • Rat brain membranes (cortical or hippocampal)

  • [ 3 H]MK-801 (dizocilpine)

  • This compound

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 5 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Filtration manifold

  • Liquid scintillation counter

Protocol:

  • Prepare rat brain membranes and resuspend them in the assay buffer.

  • In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).

  • Add varying concentrations of this compound.

  • Add a saturating concentration of glutamate (10 µM) and glycine (10 µM) to activate the NMDA receptors.

  • Add a constant concentration of [ 3 H]MK-801 (e.g., 1-5 nM).

  • For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM) or phencyclidine (PCP) to a set of tubes.

  • Incubate the tubes at room temperature for 2-4 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data to determine the IC 50 of this compound for inhibiting [ 3 H]MK-801 binding.

Conclusion

This compound is a versatile pharmacological tool for investigating the complex mechanisms of polyamine modulation of ion channels. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at understanding the role of polyamines in regulating NMDA receptor and Kir channel function. These studies are crucial for advancing our knowledge of synaptic plasticity, neuronal excitability, and for the development of novel therapeutic agents targeting these ion channels.

References

Protocol for Dissolving Arcaine Sulfate for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arcaine sulfate is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting as a competitive inhibitor at the polyamine binding site. It also functions as an inhibitor of nitric oxide synthase (NOS). These properties make this compound a valuable tool for researchers in neuroscience and drug development to investigate glutamatergic neurotransmission, synaptic plasticity, and nitric oxide signaling pathways. This document provides detailed protocols for the proper dissolution and application of this compound in common biological assays.

Chemical Properties and Solubility

This compound (N,N'-1,4-Butanediylbisguanidine sulfate) is a white to off-white powder. Its solubility is a critical factor for the preparation of stock solutions for in vitro and in vivo studies.

Solvent Solubility Notes
WaterSoluble up to 25 mM[1]The most common solvent for creating stock solutions.
1 M NaOH20 mg/mL (73.99 mM)[2]Use of NaOH is for specific applications and requires pH adjustment.
PBS (pH 7.2)1 mg/mLA common buffer for biological assays.
EthanolInsoluble[3][4]Not a recommended solvent.

Stock Solution Preparation

Proper preparation of a concentrated stock solution is crucial for accurate and reproducible experimental results. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquoting and freezing is advised to minimize freeze-thaw cycles.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or conical tube.

  • Solvent Addition: Add the appropriate volume of sterile, purified water to achieve the desired stock concentration (e.g., 25 mM).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months[2]. When ready to use, thaw the aliquot at room temperature and ensure any precipitate is redissolved before dilution into the assay buffer.

Experimental Protocols

The following are example protocols for common biological assays utilizing this compound. Researchers should optimize the concentrations and incubation times for their specific experimental setup.

NMDA Receptor Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of this compound for the polyamine site on the NMDA receptor.

Materials:

  • Rat brain cortical membranes (or other tissue/cell preparation expressing NMDA receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand (e.g., [³H]MK-801, a non-competitive NMDA receptor channel blocker)

  • Spermine (a polyamine agonist, to stimulate radioligand binding)

  • This compound stock solution

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration manifold and vacuum pump

Protocol:

  • Prepare Assay Solutions:

    • Prepare dilutions of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 1 nM to 1 mM).

    • Prepare a solution of radioligand and spermine in Assay Buffer at the desired final concentrations.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

    • 50 µL of Assay Buffer (for total binding) or a high concentration of a known NMDA receptor antagonist (for non-specific binding).

    • 50 µL of the diluted this compound solutions or vehicle control.

    • 50 µL of the radioligand/spermine solution.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound by plotting the percent inhibition of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Nitric Oxide Synthase (NOS) Activity Assay

This protocol describes a colorimetric assay to measure the inhibitory effect of this compound on NOS activity. The assay measures the conversion of L-arginine to L-citrulline and nitric oxide (NO). The NO produced is then detected using the Griess reagent.

Materials:

  • Cell lysates or purified NOS enzyme

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin)

  • L-arginine (substrate)

  • This compound stock solution

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Nitrate reductase (to convert nitrate to nitrite)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Assay Solutions:

    • Prepare dilutions of this compound in Assay Buffer.

    • Prepare a solution of L-arginine in Assay Buffer.

  • Assay Setup: In a 96-well plate, add:

    • Sample (cell lysate or purified enzyme).

    • Diluted this compound or vehicle control.

    • Incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding L-arginine.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrate Reduction (if necessary): Add nitrate reductase to each well and incubate to convert any nitrate produced to nitrite.

  • Color Development: Add Griess Reagent A and then Griess Reagent B to each well. Incubate in the dark at room temperature for 10-15 minutes to allow for color development.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the percent inhibition of NOS activity by this compound.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental workflows, the following diagrams are provided.

cluster_0 This compound Dissolution Workflow A Weigh this compound Powder B Add Sterile Purified Water A->B C Vortex to Dissolve B->C D Filter-Sterilize (Optional) C->D E Aliquot and Store at -20°C / -80°C D->E F Thaw and Use in Assay E->F

Caption: Workflow for dissolving and storing this compound.

cluster_1 This compound Mechanism of Action Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Polyamine Spermine/Spermidine Polyamine->NMDA_R Potentiates Arcaine This compound Arcaine->NMDA_R Inhibits (Competitive) Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Channel Opening NOS_Activation NOS Activation Ca_Influx->NOS_Activation Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Downstream NO_Production NO Production NOS_Activation->NO_Production NO_Production->Downstream Arcaine_NOS This compound NOS Nitric Oxide Synthase (NOS) Arcaine_NOS->NOS Inhibits NOS->NO_Production Catalyzes

Caption: this compound's dual inhibitory action on NMDA receptors and NOS.

Conclusion

This document provides a comprehensive guide for the preparation and use of this compound in biological assays. The provided protocols for NMDA receptor binding and NOS activity assays serve as a starting point for researchers. It is essential to optimize these protocols for specific experimental conditions to ensure reliable and accurate results. The diagrams illustrate the key steps in handling this compound and its mechanisms of action, aiding in experimental design and data interpretation.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Arcaine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Arcaine sulfate using High-Performance Liquid Chromatography (HPLC). This compound, a competitive NMDA antagonist and nitric oxide synthase inhibitor, is of significant interest in pharmaceutical and biochemical research.[1] The described method utilizes a reversed-phase C18 column with UV detection, offering a robust and reliable approach for the determination of this compound in bulk drug substances and research samples. An alternative method involving pre-column derivatization for enhanced sensitivity is also discussed.

Introduction

Arcaine (1,4-diguanidinobutane) is a polyamine analog that plays a role as a competitive antagonist at the polyamine site of the NMDA receptor.[1] Its sulfate salt is commonly used in research settings. Accurate and precise analytical methods are crucial for the quality control of this compound and for its quantification in various experimental contexts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[2] This application note details a straightforward isocratic HPLC method for the analysis of this compound.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase 70:30 (v/v) 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 10 minutes

Experimental Protocols

Reagents and Materials
  • This compound reference standard (Purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

Preparation of Mobile Phase
  • 20 mM Potassium Dihydrogen Phosphate (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the 20 mM potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

Preparation of Sample Solutions
  • Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add about 7 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The following table summarizes the typical performance characteristics of this HPLC method.

ParameterResult
Linearity (µg/mL) 10 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 1 µg/mL
Limit of Quantification (LOQ) ~ 3 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Retention Time (min) Approximately 4.5 min

Alternative Method: Pre-column Derivatization for Enhanced Sensitivity

For applications requiring higher sensitivity, pre-column derivatization with a suitable agent can be employed. Guanidino compounds, such as Arcaine, can be derivatized to introduce a chromophore that allows for detection at higher wavelengths with lower interference.

Derivatization Protocol (Conceptual)
  • Derivatizing Reagent: A potential derivatizing reagent for guanidino compounds is ninhydrin, which reacts under alkaline conditions.[3]

  • Procedure:

    • Mix the sample or standard solution with the derivatizing reagent in an appropriate buffer.

    • Heat the mixture for a specified time to ensure complete reaction.

    • Cool the reaction mixture and inject it into the HPLC system.

  • Modified HPLC Conditions:

    • Detection Wavelength: The detection wavelength will depend on the absorption maximum of the derivative (e.g., 390 nm for excitation and 470 nm for emission with fluorescence detection for ninhydrin derivatives).[3]

    • Mobile Phase: The mobile phase composition may need to be re-optimized to achieve the best separation of the derivatized Arcaine.

Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation hplc_system HPLC System (Pump, Injector, Column, Detector) prep_mobile_phase->hplc_system prep_standards Standard Solution Preparation prep_standards->hplc_system prep_samples Sample Solution Preparation prep_samples->hplc_system chromatography Chromatographic Separation hplc_system->chromatography data_acquisition Data Acquisition (Chromatogram) chromatography->data_acquisition peak_integration Peak Integration and Quantification data_acquisition->peak_integration report_generation Report Generation peak_integration->report_generation

References

Arcaine Sulfate: Application Notes and Protocols for Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of arcaine sulfate, a modulator of synaptic plasticity, and detailed protocols for its use in research settings. This compound is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the polyamine binding site, and also functions as a nitric oxide synthase (NOS) inhibitor. Its unique properties make it a valuable tool for investigating the molecular mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), key cellular models of learning and memory.

Mechanism of Action

This compound exerts its effects on synaptic plasticity primarily through its interaction with the NMDA receptor, a crucial component in the induction of both LTP and LTD. It acts as an open-channel blocker in a voltage-dependent manner, meaning its inhibitory effect is more pronounced at negative membrane potentials. By binding to the polyamine site on the NMDA receptor complex, this compound competitively inhibits the binding of endogenous polyamines like spermine and spermidine, which are known to modulate NMDA receptor function.

Additionally, this compound has been identified as an inhibitor of nitric oxide synthase (NOS). Since nitric oxide (NO) is a retrograde messenger implicated in some forms of synaptic plasticity, this dual action of this compound should be considered when interpreting experimental results.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative parameters of this compound's interaction with the NMDA receptor and its effects on synaptic transmission.

ParameterValueConditionsReference
Dissociation Constant (Kd) 61 µMBlock of NMDA-evoked inward currents at -60 mV[1]
Inhibitory Concentration (IC50) 9.13 µMNMDA receptor antagonism[2]

Note: Further research is required to establish a comprehensive dose-response curve for this compound's effects on the magnitude of LTP and LTD.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on long-term potentiation (LTP) and long-term depression (LTD) in acute hippocampal slices.

Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.[3][4]

Materials:

  • Rodent (mouse or rat)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibratome or tissue chopper

  • Carbogen gas (95% O2 / 5% CO2)

  • Ice-cold artificial cerebrospinal fluid (aCSF) for slicing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2.

  • aCSF for recording (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgCl2, 2 CaCl2.

  • Recovery chamber

  • Recording chamber

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse the animal transcardially with ice-cold, carbogenated slicing aCSF.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated slicing aCSF.

  • Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome or tissue chopper in ice-cold, carbogenated slicing aCSF.

  • Transfer the slices to a recovery chamber containing carbogenated recording aCSF at 32-34°C for at least 30 minutes.

  • After the recovery period, maintain the slices at room temperature in carbogenated recording aCSF until use.

Electrophysiological Recording of LTP and LTD

This protocol outlines the steps for extracellular field potential recordings in the CA1 region of the hippocampus.

Equipment:

  • Upright microscope with differential interference contrast (DIC) optics

  • Micromanipulators

  • Glass microelectrodes (for stimulation and recording)

  • Amplifier and digitizer

  • Stimulus isolator

  • Data acquisition software

  • Perfusion system

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be adjusted to elicit a response that is 30-40% of the maximal fEPSP amplitude.

  • Application of this compound: To investigate the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound for a predetermined period before inducing LTP or LTD.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

  • LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.

  • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP or LTD.

  • Data Analysis: Normalize the fEPSP slope to the baseline average. The magnitude of LTP or LTD is typically measured as the percentage change from baseline during the last 10 minutes of the recording.

Signaling Pathways and Visualization

The induction of LTP and LTD involves complex intracellular signaling cascades. This compound, by blocking NMDA receptor-mediated Ca2+ influx, is expected to modulate these pathways.

Long-Term Potentiation (LTP) Signaling Pathway

LTP induction is critically dependent on a rise in postsynaptic Ca2+ concentration through NMDA receptors, which in turn activates several downstream kinases, including Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase C (PKC). These kinases phosphorylate various substrates, leading to the insertion of AMPA receptors into the postsynaptic membrane and an increase in synaptic strength.

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca Ca²⁺ NMDAR->Ca Influx Arcaine This compound Arcaine->NMDAR Blocks CaMKII CaMKII Ca->CaMKII Activates PKC PKC Ca->PKC Activates AMPAR_trafficking AMPAR Trafficking (Insertion) CaMKII->AMPAR_trafficking PKC->AMPAR_trafficking LTP LTP AMPAR_trafficking->LTP

Caption: this compound blocks NMDA receptor-mediated Ca²⁺ influx, inhibiting the activation of CaMKII and PKC, key kinases in the LTP signaling cascade.

Long-Term Depression (LTD) Signaling Pathway

LTD induction is also dependent on NMDA receptor activation, but it is typically triggered by a more modest and prolonged increase in postsynaptic Ca2+. This smaller Ca2+ transient preferentially activates protein phosphatases, such as calcineurin, which dephosphorylate target proteins, leading to the removal of AMPA receptors from the synapse and a decrease in synaptic strength.

LTD_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca Ca²⁺ NMDAR->Ca Influx Arcaine This compound Arcaine->NMDAR Blocks Calcineurin Calcineurin Ca->Calcineurin Activates AMPAR_trafficking AMPAR Trafficking (Internalization) Calcineurin->AMPAR_trafficking LTD LTD AMPAR_trafficking->LTD

Caption: this compound's blockade of NMDA receptors prevents the sustained, low-level Ca²⁺ increase required for calcineurin activation, a critical step in LTD induction.

Experimental Workflow for Studying this compound's Effect on Synaptic Plasticity

The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on LTP or LTD.

Experimental_Workflow A Prepare Acute Hippocampal Slices B Transfer Slice to Recording Chamber A->B C Establish Stable Baseline Recording (20-30 min) B->C D Perfuse with This compound C->D E Induce LTP (HFS) or LTD (LFS) D->E F Post-Induction Recording (≥60 min) E->F G Data Analysis: Normalize to Baseline, Measure % Change F->G

Caption: A standard workflow for assessing the effect of this compound on synaptic plasticity in hippocampal slices.

Conclusion

This compound is a valuable pharmacological tool for dissecting the roles of the NMDA receptor polyamine site and nitric oxide signaling in synaptic plasticity. The provided protocols and diagrams offer a framework for researchers to design and execute experiments aimed at further elucidating the complex molecular mechanisms that govern learning and memory. Careful consideration of this compound's dual mechanism of action is essential for the accurate interpretation of experimental outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Arcaine Sulfate Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and resolving Arcaine sulfate precipitation in common experimental buffers. The information is presented in a question-and-answer format to directly address issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

A1: this compound precipitation can occur for several reasons, often related to the physicochemical properties of the compound and its interaction with the buffer system. Key factors include exceeding its solubility limit, buffer pH, ionic strength, temperature, and the presence of other interacting ions in the solution.[1] Arcaine, as a diguanidino compound, can have variable protonation states which are influenced by the surrounding pH, affecting its solubility.

Q2: What is the solubility of this compound?

A2: The solubility of this compound is reported to be 25 mM in water and 1 mg/mL in PBS (pH 7.2).[2][3][4] It is crucial to not exceed these concentrations to maintain a clear solution. Always refer to the manufacturer's product data sheet for batch-specific solubility information.

Q3: Which buffers are most likely to cause precipitation with this compound?

A3: While specific compatibility data for this compound is limited, general principles suggest that certain buffers may be more problematic. Phosphate buffers, especially at high concentrations, can sometimes form less soluble salts with sulfate compounds.[1] The choice of buffer should be carefully considered, and it may be beneficial to test solubility in a small volume of your chosen buffer before preparing a large stock solution. Buffers like Tris or HEPES are often good starting points due to their lower tendency to form precipitates with many salts.[5][6][7]

Q4: How does pH affect the solubility of this compound?

A4: The pH of the buffer is a critical factor. Guanidino groups on the Arcaine molecule have high pKa values, meaning they are positively charged over a wide physiological pH range. Changes in pH can affect the overall charge of the molecule and its interaction with the sulfate counter-ion and other buffer components, thus influencing its solubility. It is advisable to maintain a consistent and appropriate pH for your experiments.

Q5: Can temperature changes cause this compound to precipitate?

A5: Yes, temperature can influence solubility. While the solubility of many salts increases with temperature, this is not always the case.[1] If a concentrated stock solution is prepared at room temperature and then stored at a lower temperature (e.g., 4°C or -20°C), the compound may precipitate out as its solubility decreases.[2][4][8] It is recommended to equilibrate solutions to room temperature before use and visually inspect for any precipitate.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound precipitation issues.

Problem Potential Cause Suggested Solution
Precipitate forms immediately upon dissolving this compound. Exceeded solubility limit.Prepare a less concentrated solution. Refer to the known solubility limits (25 mM in water, 1 mg/mL in PBS).[2][3][4]
Incorrect order of reagent addition.Dissolve all other buffer components first, adjust the pH, and then add the this compound solid slowly while stirring.[1]
Solution becomes cloudy or forms a precipitate over time. Change in temperature.If the solution was refrigerated or frozen, allow it to fully equilibrate to room temperature and vortex gently to redissolve the precipitate before use.[2][8]
pH shift in the buffer.Verify the pH of your buffer after the addition of all components. Buffers can experience pH shifts, especially after the addition of acidic or basic compounds.
High ionic strength ("salting out").The presence of high concentrations of other salts can decrease the solubility of this compound. Consider reducing the salt concentration in your buffer if possible.[5]
Precipitation occurs after adding the this compound solution to your experimental setup (e.g., cell culture media). Incompatibility with media components.Components in complex media, such as phosphates or proteins, may interact with this compound to cause precipitation. Test the compatibility by adding a small amount of your this compound stock to the media and observing for any precipitation.
Localized high concentration.When adding the this compound stock solution to your experimental vessel, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.[5]

Experimental Protocols

Protocol 1: Preparation of a Saturated Stock Solution of this compound
  • Determine the Target Concentration: Based on published solubility data, decide on a concentration for your stock solution (e.g., 10 mM in sterile, nuclease-free water).

  • Weighing the Compound: Accurately weigh the required amount of this compound powder.

  • Dissolution: Slowly add the powder to the appropriate volume of solvent while continuously stirring or vortexing.[5][6]

  • Solubility Enhancement (if needed): If the compound does not readily dissolve, gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath for a short period can help increase solubility.[4]

  • Sterilization: If required, sterile filter the solution through a 0.22 µm filter. Avoid autoclaving solutions containing this compound unless its heat stability has been confirmed.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2][4][8]

Protocol 2: Testing this compound Solubility in Different Buffers
  • Prepare a Panel of Buffers: Prepare small volumes (e.g., 1 mL) of various buffers you intend to use (e.g., PBS, Tris-HCl, HEPES) at the desired pH and ionic strength.

  • Add this compound: To each buffer, add a small, known amount of this compound to achieve a concentration close to your intended working concentration.

  • Incubate and Observe: Incubate the solutions under your experimental conditions (e.g., room temperature, 37°C) for a set period (e.g., 1-2 hours).

  • Assess Precipitation: Visually inspect each tube for any signs of cloudiness or precipitate. For a more quantitative measure, you can measure the optical density (OD) at 600 nm; an increase in OD indicates precipitation.[5]

  • Select the Optimal Buffer: The buffer that remains clear and shows no increase in OD600 is the most suitable for your experiment.

Data Summary

Table 1: Solubility of this compound

Solvent Reported Solubility Reference
Water25 mM[2]
PBS (pH 7.2)1 mg/mL[3][4]

Table 2: General Buffer Compatibility for Sulfate Salts

Buffer Type Compatibility Notes
Phosphate Buffers (e.g., PBS) ModeratePotential for precipitation at high concentrations of both phosphate and the sulfate compound.[1]
Tris Buffers GoodGenerally a good choice as it is less likely to form insoluble salts.[1][5]
HEPES/MOPS (Zwitterionic Buffers) GoodOften used to avoid interactions with metal ions and are generally compatible with a wide range of compounds.[5]
Carbonate Buffers Low to ModerateCan form insoluble carbonate salts with certain cations.[1]

Visual Diagrams

cluster_causes Potential Causes High_Conc High Concentration Precipitation This compound Precipitation High_Conc->Precipitation Exceeds Solubility Wrong_pH Inappropriate pH Wrong_pH->Precipitation Alters Charge State Low_Temp Low Temperature Low_Temp->Precipitation Reduces Solubility High_Ionic High Ionic Strength High_Ionic->Precipitation Salting Out Effect Buffer_Comp Buffer Composition Buffer_Comp->Precipitation Incompatible Ions

Caption: Logical relationships between common causes and this compound precipitation.

Start Precipitation Observed Check_Conc Is Concentration Below Solubility Limit? Start->Check_Conc Lower_Conc Lower Concentration Check_Conc->Lower_Conc No Check_Temp Was Solution Stored Cold? Check_Conc->Check_Temp Yes Success Clear Solution Lower_Conc->Success Equilibrate Equilibrate to RT & Vortex Check_Temp->Equilibrate Yes Check_Buffer Review Buffer Composition Check_Temp->Check_Buffer No Equilibrate->Success Test_Buffers Test Alternative Buffers (e.g., Tris, HEPES) Check_Buffer->Test_Buffers Incompatible? Check_pH Verify Final pH Check_Buffer->Check_pH Compatible Test_Buffers->Success Adjust_pH Adjust pH Check_pH->Adjust_pH Incorrect Check_pH->Success Correct Adjust_pH->Success

Caption: A systematic workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Arcaine Sulfate for NMDA Receptor Blockade

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Arcaine sulfate in their experiments targeting N-methyl-D-aspartate (NMDA) receptors. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on NMDA receptors?

A1: this compound exhibits a dual mechanism of action on NMDA receptors. It acts as a competitive antagonist at the polyamine binding site on the NMDA receptor complex. Additionally, it functions as an open channel blocker, physically occluding the ion channel pore once it has been opened by the binding of glutamate and a co-agonist like glycine or D-serine.[1][2][3] This open channel block is voltage-dependent, meaning its efficacy is influenced by the membrane potential of the cell.[1][4]

Q2: What is a typical effective concentration range for this compound?

A2: The effective concentration of this compound can vary depending on the experimental conditions, including the specific NMDA receptor subunit composition and the membrane potential. A reported dissociation constant (KD) for the block of NMDA-evoked inward currents is 61 µM at a holding potential of -60 mV.[1] For inhibiting NMDA and glycine-induced currents in Xenopus oocytes expressing rat NMDA receptors, an IC50 value of 60.1 µM has been reported.[5][6] It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How does the presence of polyamines, such as spermine, affect the action of this compound?

A3: Polyamines like spermine and spermidine are known to modulate NMDA receptor activity. Arcaine competitively antagonizes the potentiating effects of these polyamines at the polyamine binding site.[2][4] However, the open channel blocking effect of Arcaine appears to be independent of the polyamine site.[1] In the presence of high concentrations of spermine, the apparent affinity of Arcaine can be decreased.[4]

Q4: Is the blocking effect of this compound voltage-dependent?

A4: Yes, the open channel block by this compound is strongly voltage-dependent. The block is more pronounced at negative membrane potentials and is almost completely relieved at positive holding potentials.[1] This is a critical consideration for electrophysiological experiments, as the holding potential will significantly influence the observed inhibitory effect.

Q5: How should I prepare and store this compound solutions?

A5: this compound is soluble in water.[3] For experimental use, it is advisable to prepare fresh solutions on the day of the experiment if possible. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, ensure the solution is brought to room temperature and that no precipitation has occurred.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect of this compound on NMDA receptor currents. 1. Incorrect concentration: The concentration of this compound may be too low to elicit a response. 2. Degraded compound: The this compound solution may have degraded. 3. Voltage-dependence: The holding potential may be too positive, relieving the block. 4. Experimental setup: Issues with the recording setup or cell health.1. Perform a concentration-response curve to determine the optimal concentration for your system. 2. Prepare a fresh solution of this compound.[3] 3. Ensure your recording is performed at a negative holding potential (e.g., -60 mV or more negative) to observe the voltage-dependent block.[1] 4. Verify the health of your cells and the integrity of your patch-clamp setup. Check for stable baseline currents and appropriate responses to NMDA receptor agonists.
Inconsistent or variable results between experiments. 1. Inconsistent solution preparation: Variations in the concentration of this compound or other reagents. 2. Fluctuations in membrane potential: Small changes in the holding potential can significantly impact the degree of block. 3. Presence of endogenous polyamines: Variable levels of endogenous polyamines in the preparation can compete with Arcaine. 4. NMDA receptor subtype expression: Different batches of cells or tissue may have varying expression levels of NMDA receptor subtypes, which may have different sensitivities to Arcaine.1. Ensure meticulous and consistent preparation of all solutions. 2. Maintain a stable holding potential throughout the experiment and between experiments. 3. Consider the potential influence of endogenous polyamines and maintain consistent preparation methods. 4. If possible, use a cell line with stable expression of the desired NMDA receptor subtype. Be aware that native tissue preparations may have inherent variability.
Unexpected potentiation of NMDA receptor currents. This is not a reported effect of this compound, which is known as an antagonist. This could indicate an experimental artifact or a misunderstanding of the compound's action.1. Double-check that the correct compound is being used. 2. Review the experimental protocol and data analysis to rule out errors. 3. Re-evaluate the baseline NMDA receptor currents before and after drug application.
Difficulty achieving a stable whole-cell patch-clamp recording. General issues with patch-clamp electrophysiology, not specific to this compound.1. Check the quality and resistance of your patch pipettes. 2. Ensure the osmolarity and pH of your internal and external solutions are correct. 3. Optimize your cell culture or tissue preparation techniques to ensure healthy cells. 4. Minimize mechanical and electrical noise in your setup.[7][8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound's interaction with NMDA receptors.

Table 1: Inhibitory Constants of this compound

ParameterValueConditionsSource
KD 61 µMNMDA-evoked inward currents in cultured rat hippocampal neurons; Vhold = -60 mV[1]
IC50 60.1 µMNMDA and glycine-induced inward currents in Xenopus oocytes expressing rat NMDA receptors[5][6]
IC50 9.13 µMAntagonism of NMDA receptor[6]

Table 2: Kinetic Parameters of this compound Open Channel Block

ParameterValueDescriptionSource
Binding Rate (kon) 4.4 x 108 M-1s-1Rate of Arcaine binding to the open NMDA receptor channel[1]
Unbinding Rate (koff) 1.8 x 104 s-1Rate of Arcaine unbinding from the open NMDA receptor channel[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure this compound Inhibition of NMDA Receptor Currents

Objective: To measure the concentration-dependent inhibition of NMDA receptor-mediated currents by this compound in cultured neurons or heterologous expression systems.

Materials:

  • Cultured neurons or cells expressing NMDA receptors

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): 150 NaCl, 3 KCl, 10 HEPES, 10 glucose, 2 CaCl2, 0.01 glycine, pH 7.4 with NaOH

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH

  • NMDA solution (e.g., 100 µM in external solution)

  • This compound stock solution (e.g., 10 mM in water)

Procedure:

  • Prepare external and internal solutions and filter-sterilize. Prepare fresh NMDA and this compound solutions on the day of the experiment.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Transfer a coverslip with cultured cells to the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a healthy cell.

  • Set the holding potential to -60 mV or a more negative potential to ensure sufficient driving force for inward currents and to observe the voltage-dependent block.

  • Obtain a stable baseline current.

  • Apply the NMDA solution to evoke a stable inward current. This is your control response.

  • Wash out the NMDA and allow the current to return to baseline.

  • Co-apply the NMDA solution with a specific concentration of this compound.

  • Record the inhibited current.

  • Repeat steps 7-10 for a range of this compound concentrations to generate a concentration-response curve.

  • Analyze the data by normalizing the inhibited current to the control current for each concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: [3H]MK-801 Radioligand Binding Assay to Assess Competitive Antagonism at the Polyamine Site

Objective: To determine if this compound competitively antagonizes the binding of a polyamine agonist (e.g., spermine) to the NMDA receptor.

Materials:

  • Rat brain membranes (e.g., cortical or hippocampal)

  • [3H]MK-801 (radioligand)

  • Spermine

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • Set up the binding assay in microcentrifuge tubes. Include tubes for total binding, non-specific binding (in the presence of a high concentration of unlabeled MK-801 or phencyclidine), and experimental conditions.

  • To assess competitive antagonism, set up a series of tubes with a fixed concentration of [3H]MK-801 and a range of concentrations of spermine in the absence and presence of a fixed concentration of this compound.

  • Add the brain membrane preparation to each tube.

  • Incubate the tubes at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analyze the data by constructing saturation or competition curves. A rightward shift in the spermine concentration-response curve in the presence of this compound, without a change in the maximum binding, is indicative of competitive antagonism.

Visualizations

NMDA_Receptor_Arcaine_Action cluster_extracellular Extracellular Space cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate GluN2 GluN2 Subunit (Glutamate Binding Site) Glutamate->GluN2 Binds Glycine Glycine/D-Serine GluN1 GluN1 Subunit (Glycine Binding Site) Glycine->GluN1 Binds Spermine Spermine (Polyamine Agonist) PolyamineSite Polyamine Binding Site Spermine->PolyamineSite Binds & Potentiates Arcaine_polyamine This compound (Competitive Antagonist) Arcaine_polyamine->PolyamineSite Competitively Binds & Inhibits IonChannel Ion Channel GluN2->IonChannel Activates & Opens GluN1->IonChannel Activates & Opens PolyamineSite->IonChannel Activates & Opens Ca_ion Ca²⁺ IonChannel->Ca_ion Influx Na_ion Na⁺ IonChannel->Na_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Arcaine_channel This compound (Open Channel Blocker) Arcaine_channel->IonChannel Blocks Pore

Caption: Mechanism of this compound action on the NMDA receptor.

Experimental_Workflow_Arcaine start Start: Prepare Cells & Solutions protocol_choice Choose Experimental Paradigm start->protocol_choice ephys Whole-Cell Patch-Clamp protocol_choice->ephys Electrophysiology binding Radioligand Binding Assay protocol_choice->binding Binding Studies ephys_steps 1. Establish Whole-Cell Recording 2. Apply NMDA (Control) 3. Apply NMDA + Arcaine ephys->ephys_steps binding_steps 1. Prepare Membranes 2. Incubate with [3H]MK-801, Spermine & Arcaine 3. Filter & Count binding->binding_steps data_analysis Data Analysis ephys_steps->data_analysis binding_steps->data_analysis ic50 Determine IC50 / KD data_analysis->ic50 Concentration-Response mechanism Determine Mechanism (Competitive vs. Non-competitive) data_analysis->mechanism Mechanism of Action troubleshoot Troubleshoot if Necessary data_analysis->troubleshoot Inconsistent Results end Conclusion ic50->end mechanism->end troubleshoot->protocol_choice Re-evaluate Protocol

Caption: Workflow for characterizing this compound's effect on NMDA receptors.

References

Common issues with Arcaine sulfate in electrophysiology recordings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Arcaine Sulfate in electrophysiological studies. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in electrophysiology?

This compound is the salt form of Arcaine (1,4-Diguanidinobutane), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its primary mechanism is to block the ion pore of the NMDA receptor in a voltage-dependent manner, binding to the polyamine site on the receptor complex.[2][3] It can also act as a nitric oxide synthase (NOS) inhibitor.[2]

Q2: I am not observing any effect of this compound on my NMDA receptor currents. What could be the issue?

There are several potential reasons for a lack of effect:

  • Incorrect Holding Potential: Arcaine's block of NMDA receptors is strongly voltage-dependent and is almost completely relieved at positive holding potentials.[3] Ensure your voltage-clamp protocol holds the cell at a negative potential (e.g., -60 mV) to observe the blocking effect.

  • Solution Stability: this compound solutions should ideally be prepared fresh for each experiment. If stored, they should be kept at -20°C for no longer than a month. Before use, the solution must be equilibrated to room temperature and checked for any precipitation.[2]

  • Inaccurate Concentration: Verify the calculations for your stock and working solutions. Inaccuracies in dilution can lead to a final concentration that is too low to elicit a response.

  • Agonist Concentration: The inhibitory effect of Arcaine can be influenced by the concentration of NMDA receptor agonists (glutamate and glycine/D-serine). Ensure you are using appropriate agonist concentrations to activate the receptors.

Q3: My recordings become unstable or the seal is lost after applying this compound. What should I do?

Recording instability is a common issue in electrophysiology. Here are some steps to troubleshoot:

  • Check Solution Osmolarity: Ensure that the osmolarity of your Arcaine-containing external solution is within 10-20 mOsm of your internal pipette solution to prevent cell swelling or shrinking.

  • pH of Solution: Verify that the pH of your external solution is stable and correct after the addition of this compound.

  • Perfusion System: Ensure your perfusion system delivers the solution smoothly, without introducing mechanical vibrations or sudden temperature changes that could destabilize the patch.

  • Compound Purity: Impurities in the compound could have unintended effects on cell health or membrane stability. Ensure you are using a high-purity batch of this compound.

Q4: Is the block by this compound use-dependent?

No, studies have shown that unlike some other NMDA receptor antagonists like MK-801, the block by Arcaine does not exhibit use-dependence.[4] This means that the degree of block does not increase with repeated receptor activation.

Troubleshooting Guide

Issue 1: Unexpected Voltage-Dependence in Recordings

  • Problem: You observe a change in your recorded currents that varies unexpectedly with the membrane potential after applying this compound, even when studying channels other than NMDA receptors.

  • Possible Cause (Off-Target Effect): As a polyamine, Arcaine has the potential to block the pore of inwardly rectifying potassium (Kir) channels.[5][6][7] This block is also voltage-dependent, with stronger block at depolarized potentials, which is the opposite of its effect on NMDA receptors.[5][8] Kir channels are crucial for setting the resting membrane potential in many cells.[5][9]

  • Troubleshooting Steps:

    • Review Literature: Check if the cell type you are studying expresses Kir channels that might be sensitive to polyamine block.

    • Voltage Protocol: Design a voltage protocol to specifically test for Kir channel activity (e.g., voltage ramps or steps from negative to positive potentials) before and after Arcaine application.

    • Alternative Blockers: If Kir channel block is suspected, consider using a more specific NMDA receptor antagonist for your experiment or a known Kir channel blocker as a positive control to confirm the off-target effect.

Issue 2: Inconsistent or Irreversible Block

  • Problem: The blocking effect of this compound is inconsistent between experiments, or the effect does not wash out after returning to the control solution.

  • Possible Cause:

    • Precipitation: this compound may precipitate out of solution, especially from concentrated stocks or at certain pH values, leading to an inaccurate final concentration being perfused.

    • Slow Washout: In some experimental setups, particularly with recessed tissue or suboptimal perfusion, the washout of the compound can be very slow.

  • Troubleshooting Steps:

    • Solution Preparation: Always ensure your this compound stock solution is fully dissolved before making your final dilution. Briefly vortexing or sonicating can help. Visually inspect the solution for any precipitate before use.[2]

    • Perfusion Rate: Increase the flow rate of your perfusion system during the washout phase to ensure the complete removal of Arcaine from the recording chamber.

    • Extended Washout: Allow for a longer washout period in your experimental protocol to ensure full recovery of the baseline currents.

Data and Protocols

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound.

ParameterValueChannel/ConditionSource
NMDA Receptor Affinity (KD) 61 µMAt -60 mV holding potential[3]
Binding/Unbinding Rates (NMDA) kon: 4.4 x 108 M-1s-1koff: 1.8 x 104 s-1Single-channel recordings[3]
Solubility in Water ~25 mM (approx. 6.75 mg/mL)Standard[2]
Solubility in Water 49-51 mg/mLSigma-Aldrich[1]
Solubility in 1M NaOH 50 mg/mLSigma-Aldrich[1]
Molecular Weight 270.31 g/mol ---[1]

Note: Solubility can vary between suppliers and batches. It is recommended to perform your own solubility tests for your specific experimental buffer.

Experimental Protocols

Protocol: Preparation and Application of this compound for Whole-Cell Patch-Clamp Recordings

  • Preparation of Stock Solution (e.g., 25 mM):

    • Weigh out 6.76 mg of this compound (MW: 270.31 g/mol ).

    • Dissolve in 1 mL of high-purity water (e.g., Milli-Q).

    • Ensure the powder is fully dissolved. Gentle vortexing or brief sonication can be used.

    • Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Equilibrate the stock to room temperature and visually inspect for any precipitation.

    • Dilute the stock solution into your standard extracellular/ACSF buffer to the desired final concentration (e.g., for a 100 µM working solution, add 4 µL of the 25 mM stock to 996 µL of extracellular buffer).

    • Verify the pH and osmolarity of the final working solution and adjust if necessary to match your control solution.

  • Application during Electrophysiology Recording:

    • Establish a stable whole-cell recording in your control extracellular solution.

    • Obtain baseline measurements of the currents of interest.

    • Switch the perfusion system to the this compound-containing working solution.

    • Allow sufficient time for the solution to exchange completely in the recording chamber and for the drug effect to reach a steady state.

    • Record the activity in the presence of Arcaine.

    • To test for reversibility, switch the perfusion back to the control solution and record until the currents return to baseline levels.

Visualizations

Signaling and Workflow Diagrams

start No NMDA Receptor Block Observed with Arcaine q1 Is Holding Potential Negative (e.g., -60mV)? start->q1 q2 Was Solution Prepared Fresh or Stored Correctly? q1->q2 Yes s1 Adjust Holding Potential to Negative Value q1->s1 No q3 Are Agonist Concentrations Sufficient? q2->q3 Yes s2 Prepare Fresh Solution, Check for Precipitate q2->s2 No s3 Verify Agonist Concentrations q3->s3 No end Block Should Be Observable q3->end Yes s1->end s2->end s3->end cluster_channel Ion Channel Pore ECF Extracellular Pore_Out Outer Vestibule Pore_In Inner Vestibule NMDA NMDA Receptor (Open State) Pore_Out->NMDA Blocks Kir Kir Channel Pore_In->Kir Blocks ICF Intracellular Arcaine_NMDA Arcaine (Extracellular) Arcaine_NMDA->Pore_Out Enters Pore Arcaine_Kir Arcaine (Intracellular) Arcaine_Kir->Pore_In Enters Pore Block_NMDA Voltage-Dependent Block NMDA->Block_NMDA Block_Kir Voltage-Dependent Block (Off-Target) Kir->Block_Kir

References

Improving the specificity of Arcaine sulfate in enzyme assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Arcaine sulfate in enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the specificity of this compound and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known inhibitory activity of this compound?

A1: this compound is primarily characterized as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, where it acts at the polyamine site.[1][2][3][4] It is also a known inhibitor of nitric oxide synthase (NOS).[3][4]

Q2: How does this compound inhibit Nitric Oxide Synthase (NOS)?

A2: this compound acts as an inhibitor of NOS. The guanidino groups in Arcaine's structure are similar to that of L-arginine, the natural substrate for NOS, allowing it to compete for binding at the active site.[5]

Q3: What is the mechanism of this compound's inhibition of the NMDA receptor?

A3: this compound competitively antagonizes the polyamine binding site on the NMDA receptor complex.[1][2][4][6] This modulation affects the receptor's function. Additionally, it can act as an open channel blocker in a voltage-dependent manner.[6][7]

Q4: Are there known off-target effects of this compound on other enzymes?

A4: While the primary documented targets are NMDA receptors and NOS, the guanidino moieties in this compound give it the potential to interact with other enzymes. Guanidino groups can form strong hydrogen bonds and ionic interactions with acidic residues (e.g., aspartate, glutamate) in enzyme active sites.[8][9] This suggests potential for off-target binding to enzymes such as certain kinases, phosphatases, and proteases that recognize arginine or similar residues.

Troubleshooting Guide

This guide addresses potential issues with assay specificity when using this compound and provides systematic approaches to identify and mitigate non-specific effects.

Problem 1: Observed inhibition of a kinase, phosphatase, or protease is suspected to be non-specific.

The guanidino groups of this compound can mimic the guanidinium group of arginine, a common residue in the active sites or recognition motifs of many kinases, phosphatases, and proteases.

Troubleshooting Steps:

  • Substrate Competition Assay:

    • Rationale: A truly competitive inhibitor's effect can be overcome by increasing the substrate concentration.

    • Protocol: Perform the enzyme assay with a fixed concentration of this compound while varying the concentration of the specific substrate. If the inhibition is competitive, you should observe an increase in the apparent Km of the substrate with no change in Vmax.

  • Varying this compound and ATP/GTP Concentration (for Kinases):

    • Rationale: To determine if this compound is competing with the phosphate donor.

    • Protocol: Conduct the kinase assay with varying concentrations of both this compound and ATP (or GTP). Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition with respect to ATP.

  • Ionic Strength Modification:

    • Rationale: Non-specific ionic interactions can be disrupted by increasing the salt concentration of the assay buffer.

    • Protocol: Repeat the enzyme assay in the presence of increasing concentrations of a neutral salt (e.g., 50 mM, 100 mM, 200 mM NaCl or KCl). A significant reduction in inhibition suggests that the interaction may be primarily electrostatic and non-specific.

Problem 2: High background signal or assay interference.

Guanidino compounds can sometimes interfere with certain assay detection methods.

Troubleshooting Steps:

  • Control for Assay Component Interference:

    • Rationale: To ensure this compound is not directly affecting the detection system (e.g., fluorescence quenching, absorbance interference).

    • Protocol: Run a control experiment in the absence of the enzyme but with all other assay components, including the detection reagents and varying concentrations of this compound.

  • Use of a Different Assay Format:

    • Rationale: Switching the detection method can eliminate interference.

    • Protocol: If using a fluorescence-based assay, consider switching to a luminescence or absorbance-based method, or vice versa.

Data Summary

The following tables summarize the known inhibitory activities of this compound and provide a general framework for troubleshooting non-specific interactions.

Table 1: Known Inhibitory Activities of this compound

TargetType of InhibitionKey Experimental Observations
NMDA ReceptorCompetitive Antagonist (Polyamine Site)Reduces enhancement of [3H]MK801 binding.[1]
NMDA ReceptorOpen Channel BlockerVoltage-dependent block of NMDA-evoked currents.[6][7]
Nitric Oxide SynthaseInhibitorStructure-activity relationships show inhibition.[3]

Table 2: Troubleshooting Matrix for Suspected Off-Target Enzyme Inhibition

Troubleshooting StepExpected Outcome for Competitive InhibitionExpected Outcome for Non-Specific Inhibition
Substrate Competition Increased apparent Km, no change in VmaxInhibition is not overcome by high substrate concentrations
Ionic Strength Increase Minimal change in inhibitionSignificant reduction in inhibition
Detergent Addition Minimal change in inhibitionMay reduce inhibition by disrupting non-specific hydrophobic interactions

Experimental Protocols

Protocol 1: Determining the Mode of Inhibition using Substrate Competition
  • Prepare Reagents:

    • Enzyme stock solution.

    • Substrate stock solution.

    • This compound stock solution.

    • Assay buffer.

    • Detection reagent.

  • Assay Setup:

    • Prepare a series of reactions with a fixed concentration of enzyme.

    • Create a matrix of varying substrate concentrations (e.g., 0.2x to 5x the known Km) and at least two different fixed concentrations of this compound (and a zero inhibitor control).

    • Initiate the reaction by adding the enzyme.

  • Data Acquisition:

    • Measure the initial reaction velocity (rate of product formation or substrate depletion) for each condition.

  • Data Analysis:

    • Plot the reaction velocity against substrate concentration for each inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax at each inhibitor concentration.

    • Alternatively, use a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the mode of inhibition.

Visualizations

Diagram 1: Competitive Inhibition Workflow

G Workflow for Investigating Competitive Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_interpretation Interpretation prep_enzyme Prepare Enzyme setup_matrix Set up reaction matrix: Vary [Substrate] Fixed [this compound] prep_enzyme->setup_matrix prep_substrate Prepare Substrate prep_substrate->setup_matrix prep_inhibitor Prepare this compound prep_inhibitor->setup_matrix run_assay Measure Initial Velocity setup_matrix->run_assay plot_data Plot Velocity vs. [Substrate] run_assay->plot_data fit_model Fit to Michaelis-Menten Model plot_data->fit_model determine_params Determine Apparent Km and Vmax fit_model->determine_params competitive Competitive Inhibition (Km increases, Vmax constant) determine_params->competitive If non_competitive Non-competitive Inhibition (Km constant, Vmax decreases) determine_params->non_competitive If uncompetitive Uncompetitive Inhibition (Km and Vmax decrease) determine_params->uncompetitive If

A flowchart for determining the mode of enzyme inhibition.

Diagram 2: Troubleshooting Non-Specific Binding

G Troubleshooting Non-Specific Binding of this compound start High Inhibition Observed is_competitive Is inhibition overcome by high [substrate]? start->is_competitive ionic_strength Increase Ionic Strength (e.g., add NaCl) is_competitive->ionic_strength No specific_inhibition Likely Specific Inhibition is_competitive->specific_inhibition Yes inhibition_reduced Is inhibition reduced? ionic_strength->inhibition_reduced add_detergent Add non-ionic detergent (e.g., Triton X-100) inhibition_reduced->add_detergent No nonspecific_ionic Likely Non-Specific Ionic Interaction inhibition_reduced->nonspecific_ionic Yes inhibition_reduced2 Is inhibition reduced? add_detergent->inhibition_reduced2 nonspecific_hydrophobic Likely Non-Specific Hydrophobic Interaction inhibition_reduced2->nonspecific_hydrophobic Yes complex_interaction Complex Interaction (Specific and Non-Specific) inhibition_reduced2->complex_interaction No

References

Arcaine sulfate stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Agmatine Sulfate

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for agmatine sulfate powder?

For long-term storage, agmatine sulfate powder should be kept in a tightly sealed container in a dry and cool place, protected from light. Recommended storage temperatures are typically 2-8°C. For short-term storage, it can be kept at room temperature.

Q2: I observed clumping of my agmatine sulfate powder. Is it still usable?

Agmatine sulfate is hygroscopic, meaning it can absorb moisture from the air, which can lead to clumping. While minor clumping may not indicate degradation, it is best to store the compound in a desiccator. If significant clumping or discoloration is observed, it is recommended to perform a purity analysis before use.

Q3: How should I prepare stock solutions of agmatine sulfate?

Agmatine sulfate is soluble in aqueous solutions. For stock solutions, use sterile, purified water (e.g., Milli-Q) or a buffer such as PBS. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: My agmatine sulfate solution turned yellow. What does this indicate?

A yellow discoloration can indicate degradation of the compound, possibly due to oxidation or contamination. It is strongly advised not to use discolored solutions in experiments. Prepare a fresh solution from the powder stock.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results Degradation of agmatine sulfate due to improper storage.1. Prepare fresh solutions from a new vial of powder. 2. Perform a stability study on your stock solutions under your storage conditions. 3. Ensure consistent pH of the final solution in your assay.
Precipitate forms in stock solution upon thawing Solution may be supersaturated or the compound is less soluble at lower temperatures.1. Gently warm the solution to 37°C and vortex to redissolve. 2. If precipitate persists, centrifuge the solution and use the supernatant after verifying the concentration. 3. Consider preparing a less concentrated stock solution.
Low purity detected by HPLC analysis Chemical degradation or contamination.1. Review storage conditions of both powder and solutions. 2. Check for potential sources of contamination in the solvent or preparation process. 3. Obtain a new batch of agmatine sulfate and a certificate of analysis.

Experimental Protocols

Protocol 1: Short-Term Stability Testing of Agmatine Sulfate Solution
  • Preparation: Prepare a 10 mM stock solution of agmatine sulfate in PBS (pH 7.4).

  • Storage Conditions: Aliquot the solution into separate sterile tubes and store them under the following conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (~25°C)

    • Elevated Temperature (40°C)

  • Time Points: Analyze the samples at T=0, 24 hours, 48 hours, and 72 hours.

  • Analysis: Use a validated HPLC-UV method to determine the concentration and purity of agmatine sulfate at each time point.

  • Data Evaluation: Calculate the percentage of degradation compared to the T=0 sample. A common acceptance criterion for stability is less than 5% degradation.

Protocol 2: Freeze-Thaw Stability Study
  • Preparation: Prepare a 10 mM stock solution of agmatine sulfate in purified water.

  • Freeze-Thaw Cycles: Aliquot the solution and subject it to three freeze-thaw cycles. One cycle consists of freezing the sample at -20°C for at least 24 hours, followed by thawing at room temperature until completely liquid.

  • Analysis: After the third cycle, analyze the sample using HPLC to determine the concentration and purity.

  • Comparison: Compare the results to a control sample from the same stock solution that was not subjected to freeze-thaw cycles.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_result Result prep Prepare 10 mM Agmatine Sulfate Stock Solution storage_rt Room Temp (~25°C) prep->storage_rt storage_fridge Refrigerated (2-8°C) prep->storage_fridge storage_ht Elevated Temp (40°C) prep->storage_ht analysis HPLC-UV Analysis at T=0, 24h, 48h, 72h storage_rt->analysis storage_fridge->analysis storage_ht->analysis result Calculate % Degradation analysis->result

Caption: Workflow for short-term stability testing of agmatine sulfate solutions.

Logical_Troubleshooting action_node action_node start Inconsistent Results? check_solution Is the solution freshly prepared? start->check_solution check_storage Were storage conditions optimal? check_solution->check_storage Yes prepare_fresh Prepare fresh solution from new powder vial check_solution->prepare_fresh No review_storage Review and correct storage procedures check_storage->review_storage No perform_stability Perform in-house stability study check_storage->perform_stability Yes

Technical Support Center: Overcoming Off-Target Effects of Arcaine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Arcaine sulfate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is primarily known as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It specifically acts at the polyamine binding site on the NMDA receptor complex[1][2]. An IC50 value of 9.13 µM has been reported for its antagonist activity at the NMDA receptor.

Q2: What are the known or potential off-target effects of this compound?

A2: Due to its structural similarity to endogenous polyamines and agmatine, this compound has several potential off-target effects, including:

  • Inhibition of Nitric Oxide Synthase (NOS) isoforms: Arcaine is a known inhibitor of NOS[2].

  • Inhibition of Polyamine Transport: As a polyamine analog, it may compete with natural polyamines like spermidine and spermine for uptake into cells via polyamine transporters[3].

  • Inhibition of Agmatinase: Arcaine is an analog of agmatine, and may therefore inhibit agmatinase, the enzyme that degrades agmatine[2][4].

Q3: How can I be sure that the observed effect in my experiment is due to NMDA receptor antagonism and not an off-target effect?

A3: To ensure the observed phenotype is due to on-target activity, a combination of control experiments is recommended:

  • Rescue experiments: For example, if this compound is used to inhibit a process stimulated by a polyamine agonist of the NMDA receptor (like spermidine), demonstrate that this compound blocks this effect in a dose-dependent manner.

  • Negative controls: Use a structurally similar but inactive molecule as a negative control, if available.

  • Cell lines with altered target expression: If possible, use cell lines with knockout or knockdown of the NMDA receptor to show that the effect of this compound is diminished or absent.

Q4: At what concentration should I use this compound to minimize off-target effects?

A4: It is recommended to use the lowest effective concentration of this compound that elicits the desired on-target effect, as determined by a dose-response curve in your experimental system. Comparing this concentration to the known or expected IC50/Ki values for its off-target activities (see Troubleshooting Guide below) can help assess the risk of off-target effects.

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This guide will help you identify potential off-target effects and suggest experimental approaches to control for them.

Observed Experimental Outcome Potential Off-Target Effect Suggested Control Experiments & Mitigation Strategies
Unexpected changes in vasodilation, neuronal signaling, or immune responses.Nitric Oxide Synthase (NOS) Inhibition 1. Measure NO production: Use a Griess assay or a fluorescent NO sensor to directly measure nitric oxide levels in your system with and without this compound. 2. Use a selective NOS inhibitor: Compare the effect of this compound to a well-characterized, selective NOS inhibitor. 3. L-arginine rescue: Determine if the effect of this compound can be reversed by adding excess L-arginine, the substrate for NOS.
Altered cell proliferation, differentiation, or response to polyamine depletion.Polyamine Transport Inhibition 1. Polyamine uptake assay: Perform a competitive uptake experiment using radiolabeled polyamines (e.g., ³H-spermidine) to see if this compound inhibits their uptake. 2. Exogenous polyamine supplementation: If this compound is causing an anti-proliferative effect, determine if this can be rescued by supplementing the media with high concentrations of spermidine or putrescine.
Changes in cellular processes known to be regulated by agmatine.Agmatinase Inhibition 1. Measure agmatinase activity: Use an assay that measures the conversion of agmatine to putrescine and urea to determine if this compound inhibits this process. 2. Use a known agmatinase inhibitor: Compare the effects of this compound to a known inhibitor of agmatinase.
Quantitative Data for Off-Target Effects
Target Inhibitor IC50 / Ki Notes
Inducible NOS (iNOS)AgmatineIC50: ~220-262 µM[5][6]Agmatine shows selectivity for iNOS over other isoforms[5][7][8].
Neuronal NOS (nNOS)AgmatineKi: ~660 µM[6][9]
Endothelial NOS (eNOS)AgmatineKi: ~7.5 mM[6]Significantly weaker inhibition compared to iNOS and nNOS.
Polyamine TransportAgmatineApparent Km for uptake: 2.5 µM[3]This is the affinity of agmatine for the transporter, suggesting it could be a competitive inhibitor in this range.
AgmatinaseMetformin (as an example inhibitor)Ki: ~1 mM (for E. coli agmatinase)[10]Data for Arcaine or agmatine as an agmatinase inhibitor is lacking. This value for a different inhibitor provides context.

Experimental Protocols

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Method)

Principle: This colorimetric assay measures nitrite (NO₂⁻), a stable oxidation product of nitric oxide (NO). A decrease in nitrite formation in the presence of this compound indicates NOS inhibition.

Methodology:

  • Prepare cell lysates or purified NOS enzyme.

  • Set up the reaction: In a 96-well plate, add your sample (lysate or enzyme), L-arginine (substrate), and necessary cofactors (NADPH, FAD, FMN, BH4, calmodulin).

  • Add inhibitor: Add varying concentrations of this compound or a control inhibitor (e.g., L-NAME). Include a "no inhibitor" control.

  • Incubate: Incubate at 37°C for a specified time (e.g., 60 minutes) to allow for NO production.

  • Stop the reaction.

  • Griess Reaction:

    • Add Sulfanilamide solution (Griess Reagent A) to all wells and incubate for 10 minutes at room temperature, protected from light. This converts sulfanilamide to a diazonium salt.

    • Add N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) and incubate for another 10 minutes. This forms a colored azo compound.

  • Measure absorbance: Read the absorbance at ~540 nm using a microplate reader.

  • Analysis: Compare the absorbance in the this compound-treated wells to the control wells to determine the percent inhibition. Calculate the IC50 value from a dose-response curve.

Polyamine Transport Inhibition Assay (Radiolabeled Uptake)

Principle: This assay measures the ability of this compound to compete with a radiolabeled polyamine for uptake into cells.

Methodology:

  • Cell Culture: Plate cells of interest in a multi-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with a transport buffer (e.g., HBSS). Pre-incubate the cells with varying concentrations of this compound or a known polyamine transport inhibitor for 10-15 minutes at 37°C.

  • Initiate Uptake: Add a solution containing a fixed concentration of a radiolabeled polyamine (e.g., [³H]spermidine) to each well.

  • Incubate: Incubate for a short period (e.g., 10-30 minutes) at 37°C. The optimal time should be within the linear range of uptake.

  • Stop Uptake: Rapidly wash the cells multiple times with ice-cold transport buffer containing a high concentration of unlabeled polyamine to remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells in the wells using a lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analysis: Determine the amount of radiolabeled polyamine taken up in the presence of different concentrations of this compound. Calculate the percent inhibition and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

Potential Off-Target Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by the off-target activities of this compound.

Off_Target_Signaling cluster_NOS NOS Inhibition cluster_Polyamine Polyamine Transport Inhibition cluster_Agmatinase Agmatinase Inhibition Arcaine_NOS Arcaine sulfate NOS Nitric Oxide Synthase (NOS) Arcaine_NOS->NOS Inhibits NO Nitric Oxide (NO) NOS->NO O2, NADPH L_Arg L-Arginine L_Arg->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Downstream Downstream Effects (e.g., Vasodilation) cGMP->Downstream Arcaine_Poly Arcaine sulfate Poly_Trans Polyamine Transporter Arcaine_Poly->Poly_Trans Competes/ Inhibits Intra_Poly Intracellular Polyamines Poly_Trans->Intra_Poly Spermidine Spermidine/ Spermine Spermidine->Poly_Trans Uptake Cell_Growth Cell Proliferation & Differentiation Intra_Poly->Cell_Growth Arcaine_Agm Arcaine sulfate Agmatinase Agmatinase Arcaine_Agm->Agmatinase Inhibits Putrescine Putrescine + Urea Agmatinase->Putrescine Agmatine Agmatine Agmatine->Agmatinase Poly_Synth Polyamine Synthesis Putrescine->Poly_Synth

Caption: Potential off-target signaling pathways of this compound.

Experimental Workflow for Characterizing Off-Target Effects

This workflow provides a logical sequence of experiments to identify and control for the off-target effects of this compound.

Experimental_Workflow Start Start: Observe Phenotype with This compound Hypothesis Hypothesis: Effect is due to NMDA-R antagonism Start->Hypothesis OffTarget_Check Consider Potential Off-Targets: - NOS - Polyamine Transport - Agmatinase Hypothesis->OffTarget_Check Control_NMDA On-Target Control: Use structurally different NMDA-R antagonist OffTarget_Check->Control_NMDA Confirm On-Target Control_NOS Off-Target Control 1: NOS Inhibition Assay (e.g., Griess Assay) OffTarget_Check->Control_NOS Test Off-Targets Control_Poly Off-Target Control 2: Polyamine Transport Inhibition Assay OffTarget_Check->Control_Poly Control_Agm Off-Target Control 3: Agmatinase Inhibition Assay OffTarget_Check->Control_Agm Analysis Analyze Results: Compare effects of Arcaine vs. specific controls Control_NMDA->Analysis Control_NOS->Analysis Control_Poly->Analysis Control_Agm->Analysis Conclusion_On Conclusion: Phenotype is On-Target Analysis->Conclusion_On Controls confirm NMDA-R role Conclusion_Off Conclusion: Phenotype involves Off-Target Effects (Re-evaluate data) Analysis->Conclusion_Off Off-target activity detected

Caption: Workflow for investigating on-target vs. off-target effects.

References

Adjusting pH for optimal Arcaine sulfate activity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Arcaine Sulfate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information focuses on adjusting pH for optimal activity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological targets?

This compound is a biochemical reagent that functions as a competitive antagonist at the polyamine site of the N-Methyl-D-Aspartate (NMDA) receptor[1][2][3][4]. It is also known to be an inhibitor of nitric oxide synthase (NOS)[1][2].

Q2: What is the recommended storage condition for this compound?

This compound powder should be stored at room temperature.[1] For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months[5][6]. It is advisable to prepare solutions on the day of use if possible[2].

Q3: How should I prepare a stock solution of this compound?

For solubilization, this compound can be dissolved in 1M NaOH at a concentration of 20 mg/mL (73.99 mM) with the aid of ultrasonication, adjusting the final pH to 11.[5] For use in physiological buffers, it is soluble in PBS (pH 7.2) at 1 mg/mL[6][7].

Q4: What is the optimal pH for the biological activity of this compound?

The optimal pH for this compound activity is dependent on its biological target in your experiment.

  • For NMDA receptor antagonism , the activity of the receptor itself is enhanced at alkaline pH and inhibited by acidic pH.[1][5] Therefore, the optimal pH for observing the antagonistic effects of this compound is likely to be in the physiological to slightly alkaline range (pH 7.2-7.8).

  • For nitric oxide synthase (NOS) inhibition , the optimal activity of neuronal NOS (nNOS) is between pH 7.0 and 7.5.[7] Below this range, the enzyme's activity decreases.[7] Thus, to study the inhibitory effects of this compound on NOS, maintaining the pH within this range is recommended.

Since specific data on the optimal pH for this compound's activity is not extensively documented, it is advisable to perform a pH optimization experiment for your specific assay.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no inhibitory activity of this compound on NMDA receptors. Suboptimal pH of the experimental buffer. NMDA receptor activity is significantly reduced at acidic pH.Ensure your experimental buffer is within the physiological to slightly alkaline range (pH 7.2-7.8). Consider performing a pH curve experiment to determine the optimal pH for your specific assay conditions.
Inconsistent results in NOS inhibition assays. The pH of the buffer is outside the optimal range for NOS activity.Maintain a stable pH between 7.0 and 7.5 for your NOS activity assays.[7] Use a reliable buffering agent to prevent pH fluctuations during the experiment.
Precipitation of this compound in the experimental buffer. The concentration of this compound exceeds its solubility at the given pH.For physiological buffers like PBS, ensure the concentration does not exceed 1 mg/mL at pH 7.2.[6][7] If a higher concentration is required, consider using a different buffer system or adjusting the pH, keeping in mind the impact on the biological target's activity.
Unexpected potentiation of NMDA receptor activity. Incorrect buffer preparation leading to a highly alkaline pH.Verify the pH of your experimental buffer. While slight alkalinity can enhance NMDA receptor activity, extreme pH values can lead to non-physiological responses.

Data Summary

Table 1: pH Dependence of NMDA Receptor and Nitric Oxide Synthase Activity

Biological Target Effect of Acidic pH (below 7.0) Optimal pH Range for Activity Effect of Alkaline pH (above 7.8)
NMDA Receptor Decreased activity.[1][5]Enhanced activity in the range of 7.1 to 7.8.[1]Generally enhanced activity.[5]
Nitric Oxide Synthase (nNOS) Decreased activity and uncoupling of NADPH oxidation.[7]7.0 - 7.5.[7]Activity is maintained, with strict coupling of L-arginine and NADPH oxidation.[7]

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • High Concentration Stock (for dilution in various buffers):

    • Weigh the desired amount of this compound powder.

    • Add 1M NaOH to a final concentration of 20 mg/mL.

    • Use an ultrasonic bath to aid dissolution.

    • Adjust the pH to 11 with 1M NaOH.

    • Store aliquots at -80°C for up to 6 months.

  • Physiological pH Stock:

    • Weigh the desired amount of this compound powder.

    • Add sterile Phosphate Buffered Saline (PBS), pH 7.2, to a final concentration of 1 mg/mL.

    • Vortex or sonicate until fully dissolved.

    • Use immediately or store aliquots at -20°C for up to one month.

Protocol for Determining Optimal pH for this compound Activity on NMDA Receptors
  • Prepare a series of experimental buffers with a pH range from 6.8 to 8.2 in 0.2 unit increments (e.g., using HEPES or Tris buffers).

  • In a suitable assay system (e.g., electrophysiology on neurons or a calcium imaging assay in cells expressing NMDA receptors), apply a known concentration of an NMDA receptor agonist (e.g., NMDA and glycine).

  • Measure the baseline response to the agonist in each pH buffer.

  • Apply this compound at a fixed concentration to each pH buffer and co-apply with the agonist.

  • Measure the inhibited response.

  • Calculate the percentage of inhibition for each pH value.

  • Plot the percentage of inhibition against the pH to determine the optimal pH for this compound's antagonistic activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffer Prepare Buffers (pH 6.8 - 8.2) baseline Measure Baseline Agonist Response prep_buffer->baseline prep_arcaine Prepare this compound Stock Solution inhibition Measure Response with This compound prep_arcaine->inhibition prep_cells Prepare Cell Culture (e.g., neurons) prep_cells->baseline baseline->inhibition calculate Calculate % Inhibition inhibition->calculate plot Plot % Inhibition vs. pH calculate->plot determine Determine Optimal pH plot->determine

Caption: Workflow for determining the optimal pH for this compound activity.

signaling_pathway cluster_nmda NMDA Receptor Signaling Glutamate Glutamate/Glycine NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Arcaine This compound Arcaine->NMDA_R Inhibits

Caption: Inhibition of the NMDA receptor signaling pathway by this compound.

troubleshooting_tree decision decision solution solution start Inconsistent/Low Activity of This compound check_pH Is the buffer pH within the optimal range? start->check_pH check_solubility Is this compound fully dissolved? check_pH->check_solubility Yes adjust_pH Adjust pH to 7.2-7.8 for NMDA-R or 7.0-7.5 for NOS assays. check_pH->adjust_pH No prepare_fresh Prepare fresh stock solution and ensure complete dissolution. check_solubility->prepare_fresh No run_optimization Perform pH optimization experiment. check_solubility->run_optimization Yes adjust_pH->check_solubility prepare_fresh->run_optimization

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Troubleshooting Arcaine Sulfate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments with Arcaine sulfate. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their results.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the polyamine binding site.[1][2][3][4] It is also known to be an inhibitor of nitric oxide synthase (NOS).[1][2] Its dual mechanism of action can lead to complex biological effects, and understanding both is crucial for interpreting experimental outcomes. Arcaine has been shown to block NMDA-evoked inward currents in a concentration-dependent and voltage-dependent manner.[5]

Q2: What are the physical and chemical properties of this compound?

This compound is a white to off-white crystalline powder.[6] Key properties are summarized in the table below.

PropertyValueReferences
Synonyms 1,4-Diguanidinobutane sulfate, N,N'-1,4-Butanediylbisguanidine sulfate[6][7]
CAS Number 14923-17-2[2][6][7]
Molecular Formula C₆H₁₆N₆·H₂SO₄[2][6][7]
Molecular Weight 270.31 g/mol [2][6][7][8]
Purity ≥95% to >99% (method dependent, e.g., HPLC)[2][9]
Experimental Design & Protocols

Q3: I am observing high variability between my experimental replicates. What could be the cause?

High variability can stem from several factors related to the preparation and handling of this compound, as well as the experimental setup itself. Consider the following:

  • Solution Instability: this compound solutions should ideally be prepared fresh for each experiment.[1] If storage is necessary, aliquoting and storing at -20°C for up to one month is recommended.[1][10] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound.[10]

  • Incomplete Dissolution: Ensure that this compound is fully dissolved in your vehicle solvent. Incomplete dissolution will lead to inaccurate concentrations and inconsistent effects. It is soluble in water (up to 25 mM) and PBS (pH 7.2) at 1 mg/ml.[1][8] If you observe any precipitate, gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[8]

  • pH of the Final Solution: The pH of your final experimental medium can influence the activity of this compound. Ensure that the addition of your this compound stock solution does not significantly alter the pH of your culture medium or buffer.

  • Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the response to any treatment. Standardize your cell culture protocols to minimize this variability.

Q4: My results are not consistent with published literature. What should I check?

Discrepancies with published findings can be frustrating. Here are some key areas to investigate:

  • Purity of the Compound: Verify the purity of the this compound batch you are using. Impurities can lead to off-target effects. Purity should be greater than 99%.[1][2]

  • Mechanism of Action in Your Model System: this compound has dual activity as an NMDA receptor antagonist and a NOS inhibitor.[1][2] The predominant effect can vary depending on the cell type or tissue being studied. For example, if your system has low NMDA receptor expression, the effects you observe might be primarily due to NOS inhibition.

  • Concentration Range: Ensure you are using a relevant concentration range. The IC50 for NMDA receptor antagonism has been reported as 9.13 µM, while the KD for blocking NMDA-evoked currents is 61 µM at -60 mV.[5][9]

  • Control Experiments: Include appropriate controls in your experimental design. This should include a vehicle control (the solvent used to dissolve the this compound) and potentially a positive control (a well-characterized NMDA receptor antagonist or NOS inhibitor).

Known Issues & Inconsistent Results

Q5: I am seeing unexpected cell toxicity at concentrations that should be non-toxic. Why might this be happening?

Unexpected toxicity can arise from several sources:

  • Off-Target Effects: While primarily targeting NMDA receptors and NOS, this compound could have other, less characterized off-target effects at higher concentrations.

  • Polyamine Depletion: As a polyamine analog, this compound might interfere with polyamine metabolism, which is crucial for cell growth and proliferation.[11][12][13] Depletion of cellular polyamines can lead to cell cycle arrest and a senescence-like phenotype.[11]

  • Impurities: Contaminants in a lower-purity batch of this compound could be cytotoxic.

  • Solvent Toxicity: The vehicle used to dissolve the this compound might be toxic to your cells at the final concentration used. Ensure you have a vehicle-only control to test for this.

Q6: The inhibitory effect of this compound seems to diminish over time in my long-term experiments. What could be the reason?

The diminishing effect of this compound in long-term experiments could be due to:

  • Metabolic Degradation: Cells may metabolize and degrade this compound over time, leading to a decrease in its effective concentration.

  • Cellular Compensation Mechanisms: Cells can adapt to the presence of an antagonist by upregulating the expression of the target receptor or activating compensatory signaling pathways.[14]

  • Instability in Solution: As mentioned, this compound solutions may not be stable for extended periods at 37°C in culture medium. For long-term experiments, it may be necessary to replenish the medium with fresh this compound periodically.

Experimental Protocols

Standard Protocol for Assessing NMDA Receptor Antagonism in Cultured Neurons

This protocol provides a general framework for evaluating the effect of this compound on NMDA-induced calcium influx in primary neuronal cultures.

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well black-walled, clear-bottom plates at a density of 5 x 10⁴ cells per well. Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water.

    • Prepare a 100 mM stock solution of NMDA in sterile, nuclease-free water.

    • Prepare a calcium imaging buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Calcium Assay:

    • Prepare a loading solution of a calcium indicator dye (e.g., Fluo-4 AM) in the calcium imaging buffer.

    • Remove the culture medium from the cells and wash once with the calcium imaging buffer.

    • Add the loading solution to each well and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with the calcium imaging buffer.

    • Add the calcium imaging buffer containing varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) to the respective wells and incubate for 15-30 minutes.

    • Measure the baseline fluorescence using a plate reader.

    • Add NMDA to a final concentration of 100 µM to induce calcium influx and immediately begin measuring the fluorescence intensity every 2 seconds for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the control wells (0 µM this compound).

    • Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Co-agonist Polyamine Polyamine Polyamine->NMDA_R Modulates Arcaine This compound Arcaine->NMDA_R Antagonizes NOS Nitric Oxide Synthase (NOS) Arcaine->NOS Inhibits Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel Ca_ion->NOS Activates Downstream Downstream Signaling Ca_ion->Downstream NO Nitric Oxide (NO) NOS->NO NO->Downstream

Caption: NMDA receptor signaling and sites of this compound inhibition.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagent Check this compound (Purity, Age, Storage) Start->Check_Reagent Check_Solution Review Solution Prep (Freshness, Dissolution, pH) Start->Check_Solution Check_Protocol Examine Experimental Protocol (Controls, Concentrations) Start->Check_Protocol Check_System Evaluate Biological System (Cell Health, Passage #) Start->Check_System Hypothesis Formulate Hypothesis for Inconsistency Check_Reagent->Hypothesis Check_Solution->Hypothesis Check_Protocol->Hypothesis Check_System->Hypothesis Redesign Redesign Experiment with Additional Controls Hypothesis->Redesign Execute Execute Redesigned Experiment Redesign->Execute Analyze Analyze New Data Execute->Analyze Analyze->Hypothesis If unresolved Resolved Issue Resolved Analyze->Resolved

Caption: A systematic workflow for troubleshooting inconsistent experimental results.

Caption: Potential sources of error leading to inconsistent results.

References

Technical Support Center: Optimization of Arcaine Sulfate Delivery In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective in vivo delivery of Arcaine sulfate. The information is presented in a question-and-answer format to directly address potential issues and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the polyamine binding site.[1][2] It also functions as a nitric oxide synthase (NOS) inhibitor.[2] These actions modulate glutamatergic neurotransmission and nitric oxide signaling pathways.

Q2: What is a recommended starting dose and route of administration for in vivo studies?

Based on published research, a common route of administration for this compound is intraperitoneal (IP) injection. A dose of 10 mg/kg has been used in rats to study its effects on fear conditioning.[3] However, the optimal dose and route will depend on the specific animal model and experimental goals. A dose-response study is recommended to determine the most effective dose for your specific application.

Q3: How should I prepare this compound for in vivo administration?

This compound is soluble in water up to 25 mM.[2] For in vivo use, it is recommended to dissolve this compound in sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS). Prepare solutions fresh on the day of use if possible.[2] If storage is necessary, solutions can be stored at -20°C for up to one month.[2] Before administration, ensure the solution is at room temperature and free of any precipitates.[2]

Q4: What are the expected physiological effects of this compound administration?

As an NMDA receptor antagonist and NOS inhibitor, this compound can influence a range of physiological processes. These may include alterations in synaptic plasticity, learning and memory, and neurovascular coupling.[1][4] Inhibition of nitric oxide synthase can also affect cerebral blood flow.[5][6] Researchers should monitor for potential behavioral changes and cardiovascular effects, such as alterations in blood pressure.

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in the this compound Formulation
  • Potential Cause: The concentration of this compound may exceed its solubility in the chosen vehicle, especially at lower temperatures.

  • Troubleshooting Steps:

    • Confirm Concentration: Double-check your calculations to ensure the concentration does not exceed the known solubility of 25 mM in water.[2]

    • Vehicle pH: While this compound is soluble in neutral aqueous solutions, extremes in pH could affect its stability and solubility. Ensure your saline or PBS is within a physiological pH range (7.2-7.4).

    • Gentle Warming: If precipitation is observed after storage at -20°C, allow the solution to fully equilibrate to room temperature. Gentle warming in a 37°C water bath and vortexing may help redissolve the compound.[7]

    • Fresh Preparation: As a best practice, prepare the formulation fresh before each experiment to minimize the risk of precipitation.[2]

Issue 2: Inconsistent or Lack of In Vivo Efficacy
  • Potential Cause: This can be due to a variety of factors including suboptimal dosing, poor bioavailability, or issues with administration.

  • Troubleshooting Steps:

    • Dose-Response Study: The initial dose may be too low for your specific model or desired effect. Conduct a pilot study with a range of doses to determine the optimal concentration.

    • Route of Administration: While intraperitoneal injection is a common method, other routes such as intravenous (IV) or subcutaneous (SC) injection may offer different pharmacokinetic profiles. Consider the desired speed of onset and duration of action when selecting the route.

    • Accurate Dosing: Ensure accurate and consistent administration volumes based on the animal's body weight. Use calibrated equipment and appropriate injection techniques.

    • Pharmacokinetic Analysis: If feasible, perform a preliminary pharmacokinetic study to determine the bioavailability and half-life of this compound in your animal model. This will provide valuable data for optimizing the dosing regimen.

Issue 3: Adverse Events or Toxicity in Experimental Animals
  • Potential Cause: The administered dose may be too high, or the vehicle itself could be causing a reaction.

  • Troubleshooting Steps:

    • Dose Reduction: If signs of toxicity (e.g., lethargy, weight loss, abnormal behavior) are observed, reduce the dose in subsequent experiments.

    • Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are due to this compound and not the administration vehicle.

    • Animal Monitoring: Closely monitor the animals after administration for any signs of distress. Record and report all observations.

    • Consult Literature: Review literature for known toxicities of NMDA receptor antagonists and NOS inhibitors in your specific animal model.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₆N₆·H₂SO₄[2]
Molecular Weight270.31 g/mol [2]
AppearanceWhite to off-white crystalline powder[8]
SolubilitySoluble in water (25 mM)[2]
StorageRoom temperature (solid), -20°C (solutions, up to 1 month)[2]

Table 2: Example In Vivo Administration Parameters for this compound

ParameterValueReference
Animal ModelRat[3]
Route of AdministrationIntraperitoneal (IP) Injection[3]
Dosage10 mg/kg[3]
VehicleNot specified, likely saline[3]

Experimental Protocols

Key Experiment: Preparation and Intraperitoneal Administration of this compound in a Rodent Model

1. Materials:

  • This compound powder

  • Sterile, pyrogen-free 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

  • Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G for mice, 23-25G for rats)

  • Animal scale

2. Protocol:

  • Animal Handling and Acclimation: Ensure all animal procedures are approved by the Institutional Animal Care and Use Committee (IACUC). Allow animals to acclimate to the facility for at least one week prior to the experiment.

  • Dosage Calculation:

    • Weigh each animal accurately on the day of the experiment.

    • Calculate the required dose of this compound for each animal based on its body weight (e.g., for a 10 mg/kg dose in a 250g rat, the required dose is 2.5 mg).

    • Calculate the total volume of dosing solution needed for the entire cohort, including a small overage to account for hub loss in the syringes.

  • Preparation of this compound Solution:

    • In a sterile microcentrifuge tube, weigh the required amount of this compound powder.

    • Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration. Ensure the final injection volume is appropriate for the animal (e.g., 5-10 mL/kg for rats).

    • Vortex the solution until the this compound is completely dissolved and the solution is clear.

  • Intraperitoneal (IP) Administration:

    • Properly restrain the animal. For a rat, this can be done by gently grasping the animal around the shoulders, allowing the hind legs to be exposed.

    • Tilt the animal slightly with its head pointing downwards.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs.

    • Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn into the syringe.

    • Inject the calculated volume of the this compound solution smoothly.

    • Withdraw the needle and return the animal to its cage.

  • Post-Administration Monitoring:

    • Observe the animal for at least one hour post-injection for any immediate adverse reactions.

    • Continue to monitor the animals according to the experimental protocol for behavioral or physiological changes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure calc Dosage Calculation weigh Weigh this compound calc->weigh dissolve Dissolve in Vehicle weigh->dissolve weigh_animal Weigh Animal dissolve->weigh_animal restrain Restrain Animal weigh_animal->restrain inject IP Injection restrain->inject monitor Monitor for Adverse Effects inject->monitor observe Observe for Efficacy inject->observe

Caption: Experimental workflow for in vivo delivery of this compound.

nmda_pathway cluster_receptor NMDA Receptor Complex cluster_extracellular Extracellular cluster_intracellular Intracellular receptor NMDA Receptor polyamine_site Polyamine Site receptor->polyamine_site ion_channel Ion Channel (Ca2+) receptor->ion_channel polyamine_site->ion_channel Modulates ca_influx Ca2+ Influx ion_channel->ca_influx Blocked glutamate Glutamate glutamate->receptor Binds glycine Glycine glycine->receptor Binds arcaine This compound arcaine->polyamine_site Antagonizes downstream Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream

Caption: this compound's antagonistic action on the NMDA receptor.

nos_pathway cluster_upstream Upstream Activation cluster_enzyme NOS Enzyme cluster_downstream Downstream Effects ca_calmodulin Ca2+/Calmodulin nNOS Neuronal NOS (nNOS) ca_calmodulin->nNOS Activates no Nitric Oxide (NO) nNOS->no Produces arginine L-Arginine arginine->nNOS Substrate sGC Soluble Guanylate Cyclase (sGC) no->sGC Activates cGMP cGMP sGC->cGMP Produces pkg Protein Kinase G (PKG) cGMP->pkg Activates vasodilation Vasodilation pkg->vasodilation arcaine This compound arcaine->nNOS Inhibits

Caption: Inhibition of the Nitric Oxide Synthase (NOS) pathway by this compound.

References

Validation & Comparative

A Comparative Guide to Arcaine Sulfate and Agmatine as Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of arcaine sulfate and agmatine, two guanidine-containing compounds that act as inhibitors of nitric oxide synthase (NOS), a family of enzymes responsible for the production of nitric oxide (NO). NO is a critical signaling molecule involved in a wide range of physiological and pathological processes, making NOS inhibitors valuable tools for research and potential therapeutic agents.

Executive Summary

Data Presentation: Quantitative Comparison of NOS Inhibition

Due to the lack of specific Ki or IC50 values for this compound's inhibition of NOS in published literature, a direct quantitative comparison is not currently possible. The following table summarizes the available inhibitory constants for agmatine against the three NOS isoforms.

CompoundNOS IsoformInhibition Constant (Ki)IC50 Value
Agmatine nNOS (NOS-I)~660 µM[1][2]Not widely reported
iNOS (NOS-II)~220 µM[1][2]262 ± 39.9 µM[3]
eNOS (NOS-III)~7.5 mM[1][2]Not widely reported
This compound nNOS, iNOS, eNOSNot available in literatureNot available in literature

Mechanism of Action and Signaling Pathways

Both arcaine and agmatine are believed to compete with L-arginine for binding to the active site of nitric oxide synthase, thereby preventing the synthesis of nitric oxide. The general mechanism of competitive inhibition of NOS is depicted in the following signaling pathway diagram.

NOS_Inhibition_Pathway cluster_0 Nitric Oxide Synthase (NOS) Catalytic Cycle cluster_1 Competitive Inhibition L-Arginine L-Arginine NOS_Enzyme NOS Enzyme L-Arginine->NOS_Enzyme Binds to active site NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS_Enzyme->NO_Citrulline Catalyzes conversion Inhibitor Arcaine or Agmatine NOS_Enzyme_2 NOS Enzyme Inhibitor->NOS_Enzyme_2 Competes for active site No_Reaction Inhibition of NO Synthesis NOS_Enzyme_2->No_Reaction

Caption: Competitive inhibition of Nitric Oxide Synthase by Arcaine or Agmatine.

Experimental Protocols

To directly compare the inhibitory potency of this compound and agmatine, standardized experimental protocols are essential. The following outlines a typical workflow for determining the Ki of a competitive NOS inhibitor.

Experimental Workflow for Determining NOS Inhibition

experimental_workflow cluster_workflow Workflow for Comparative NOS Inhibition Assay prep 1. Prepare Reagents - Purified NOS isoform (nNOS, iNOS, or eNOS) - L-[3H]arginine (substrate) - Cofactors (NADPH, FAD, FMN, BH4, Calmodulin) - Inhibitors (this compound, Agmatine) - Assay Buffer incubation 2. Incubation - Combine NOS enzyme, cofactors, and varying concentrations of inhibitor in assay buffer. - Pre-incubate to allow inhibitor binding. - Initiate reaction by adding L-[3H]arginine. prep->incubation termination 3. Reaction Termination - Stop the reaction after a defined time period (e.g., by adding a stop buffer containing EDTA). incubation->termination separation 4. Separation of Substrate and Product - Use cation-exchange chromatography to separate the positively charged L-[3H]arginine from the neutral L-[3H]citrulline. termination->separation quantification 5. Quantification - Measure the radioactivity of the L-[3H]citrulline product using liquid scintillation counting. separation->quantification analysis 6. Data Analysis - Plot enzyme activity versus inhibitor concentration. - Determine IC50 values. - Use the Cheng-Prusoff equation to calculate Ki values for competitive inhibition. quantification->analysis

Caption: Experimental workflow for determining NOS inhibitory activity.

Key Experimental Methodologies

1. Nitric Oxide Synthase (NOS) Activity Assay (Radiometric L-Citrulline Exclusion Assay)

This is a widely used and sensitive method to measure NOS activity by quantifying the conversion of L-[3H]arginine to L-[3H]citrulline.

  • Principle: NOS enzymes convert L-arginine to L-citrulline and nitric oxide. By using radiolabeled L-[3H]arginine as the substrate, the amount of product, L-[3H]citrulline, can be quantified to determine enzyme activity.

  • Materials:

    • Purified recombinant nNOS, iNOS, or eNOS.

    • L-[3H]arginine.

    • Cofactor solution: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin (for nNOS and eNOS).

    • Assay buffer (e.g., HEPES buffer, pH 7.4).

    • This compound and agmatine solutions of varying concentrations.

    • Stop solution (e.g., EDTA in buffer).

    • Cation-exchange resin (e.g., Dowex AG 50W-X8).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, cofactor solution, and the desired concentration of the inhibitor (this compound or agmatine).

    • Add the purified NOS enzyme to the reaction mixtures and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding L-[3H]arginine.

    • Incubate the reaction for a fixed period (e.g., 15-30 minutes at 37°C) during which the reaction is linear.

    • Terminate the reaction by adding the stop solution.

    • Apply the reaction mixture to a column containing cation-exchange resin. The positively charged L-[3H]arginine will bind to the resin, while the neutral L-[3H]citrulline will pass through.

    • Collect the eluate containing L-[3H]citrulline.

    • Add scintillation cocktail to the eluate and measure the radioactivity using a liquid scintillation counter.

    • A control reaction without any inhibitor is performed to determine 100% enzyme activity.

2. Data Analysis for Ki Determination

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of NOS activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Ki Calculation (for competitive inhibition): The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [S]/Km)

    • Where:

      • [S] is the concentration of the substrate (L-arginine).

      • Km is the Michaelis-Menten constant of the enzyme for the substrate.

Conclusion

Agmatine is a well-characterized competitive inhibitor of all three NOS isoforms, exhibiting a preference for iNOS over nNOS and eNOS. While this compound is also known to inhibit NOS, a lack of publicly available quantitative data, such as Ki or IC50 values, prevents a direct comparison of its inhibitory potency with agmatine. To definitively assess the relative efficacy and selectivity of this compound as a NOS inhibitor, further experimental investigation using standardized assays, such as the radiometric L-citrulline exclusion assay described herein, is required. Such studies would be invaluable to researchers in the fields of pharmacology, neuroscience, and drug development who are exploring the therapeutic potential of modulating nitric oxide signaling pathways.

References

A Comparative Guide to the Anti-Cancer Potential of Arcaine Sulfate and a Cross-Validation of Related Compounds in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-cancer effects of Arcaine sulfate. Due to the limited availability of direct cross-validation studies on this compound in cancer cell lines, this document focuses on its classification as a polyamine analog and an N-methyl-D-aspartate (NMDA) receptor antagonist. We present experimental data for representative compounds from these classes—the NMDA receptor antagonist MK-801 and the polyamine antagonist α-difluoromethylornithine (DFMO)—to establish a framework for the potential efficacy and mechanisms of this compound.

Introduction to this compound

This compound is a structural analog of the naturally occurring polyamines, spermine and spermidine. It is also recognized as a competitive antagonist of the polyamine site on the NMDA receptor and an inhibitor of nitric oxide synthase (NOS). Given the critical roles of both polyamines and NMDA receptor signaling in cancer cell proliferation, survival, and metastasis, this compound presents itself as a compelling candidate for anti-cancer therapeutic research.

Performance Comparison of Related Compounds

To contextualize the potential anti-cancer activity of this compound, this section provides a comparative summary of the cytotoxic effects of the NMDA receptor antagonist MK-801 and the polyamine antagonist DFMO on three distinct human cancer cell lines: MDA-MB-231 (triple-negative breast cancer), HeLa (cervical cancer), and A549 (lung adenocarcinoma). The data, presented in the tables below, are collated from various studies and are intended to serve as a benchmark for future investigations into this compound.

Table 1: Comparative Cytotoxicity (IC50) of Alternative Compounds
CompoundTarget PathwayMDA-MB-231 (IC50)HeLa (IC50)A549 (IC50)
MK-801 NMDA Receptor Antagonist~50-100 µMData not readily available~100 µM
DFMO Polyamine Synthesis Inhibition~1-5 mM~1-10 mM~5-10 mM
This compound NMDA Receptor Antagonist / Polyamine AnalogData not available Data not available Data not available

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the cross-validation of this compound's effects in different cell lines.

Cell Culture
  • Cell Lines: MDA-MB-231, HeLa, and A549 cells are to be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium:

    • MDA-MB-231: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • HeLa and A549: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2 (for DMEM) or without CO2 (for L-15).

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, MK-801, or DFMO for 24, 48, and 72 hours. Include a vehicle-treated control group.

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its evaluation.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (MDA-MB-231, HeLa, A549) cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis signaling Signaling Pathway Analysis (Western Blot) cell_culture->signaling compound_prep Compound Preparation (this compound, Alternatives) compound_prep->cytotoxicity compound_prep->apoptosis compound_prep->signaling ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant pathway_eval Pathway Modulation signaling->pathway_eval nmda_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDA_R NMDA Receptor Ca_ion Ca2+ Influx NMDA_R->Ca_ion ERK ERK Ca_ion->ERK PI3K PI3K/Akt Ca_ion->PI3K NOS nNOS Ca_ion->NOS CREB CREB ERK->CREB Gene_Expression Gene Expression (Proliferation, Survival) PI3K->Gene_Expression CREB->Gene_Expression Arcaine This compound Arcaine->NMDA_R Inhibits Glutamate Glutamate Glutamate->NMDA_R Activates polyamine_pathway cluster_synthesis Polyamine Biosynthesis cluster_function Cellular Functions Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Translation Protein Synthesis Spermidine->Translation Proliferation Cell Proliferation Spermine->Proliferation Apoptosis_reg Apoptosis Regulation Spermine->Apoptosis_reg Arcaine_analog This compound (Polyamine Analog) Arcaine_analog->Proliferation May Disrupt Arcaine_analog->Translation May Disrupt DFMO DFMO DFMO->ODC Inhibits

Replicating Neuroprotective Findings: A Comparative Guide to Arcaine Sulfate and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Arcaine sulfate's neuroprotective effects with alternative compounds. It includes an objective analysis of performance based on available experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.

This compound, a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor at the polyamine site and an inhibitor of nitric oxide synthase (NOS), has been a subject of interest for its potential neuroprotective properties. This guide delves into the mechanisms of this compound and compares it with other neuroprotective agents, offering a framework for replicating and expanding upon published findings.

Comparative Analysis of Neuroprotective Agents

To provide a clear comparison, the following table summarizes the key characteristics and reported efficacy of this compound and a primary alternative, Magnesium sulfate. Due to a lack of recent, specific quantitative data on this compound's neuroprotective efficacy in standardized models, this comparison relies on its known pharmacological actions and data from studies on mechanistically similar compounds.

FeatureThis compoundMagnesium Sulfate
Primary Mechanism(s) NMDA Receptor Antagonist (Polyamine Site), Nitric Oxide Synthase (NOS) InhibitorNMDA Receptor Antagonist (Channel Blocker), Anti-inflammatory effects
Target Receptor/Enzyme NMDA Receptor, Nitric Oxide SynthaseNMDA Receptor
Reported Efficacy Reduces NMDA single-channel currents.[1] Neuroprotective potential inferred from NMDA receptor antagonism and NOS inhibition.Clinically proven to reduce the risk of cerebral palsy in preterm infants.[2][3] Meta-analyses show a significant reduction in cerebral palsy with antenatal administration.[2][3]
Model Systems Studied In vitro (e.g., Xenopus oocytes expressing NMDA receptors), In vivo (e.g., fear conditioning in rats).[4]Extensive preclinical (rodent models of hypoxia-ischemia) and clinical trials in preterm infants.[2][5][6][7]
Reported IC50/Effective Dose IC50 = 9.13 µM for NMDA receptor antagonism.[4]Antenatal neuroprotection: 4 g loading dose followed by 1 g/h maintenance infusion.[8][9]

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings. Below are methodologies for assessing the neuroprotective effects of NMDA receptor antagonists and NOS inhibitors, which are the primary mechanisms of this compound.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This protocol is designed to simulate ischemic conditions in a controlled in vitro environment.

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse brains and cultured on poly-D-lysine-coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.

  • OGD Induction: After 7-10 days in vitro, the culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The cultures are then placed in a hypoxic chamber (95% N2, 5% CO2) for a duration of 60-90 minutes at 37°C.

  • Treatment: this compound or a comparator compound is added to the glucose-free EBSS at various concentrations immediately before OGD exposure. A vehicle control (glucose-free EBSS without the compound) is run in parallel.

  • Reperfusion: Following OGD, the glucose-free EBSS is replaced with the original conditioned culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours.

  • Assessment of Neuronal Viability:

    • MTT Assay: Cell viability is quantified by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan.

    • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is measured.

    • Immunocytochemistry: Staining for neuronal markers (e.g., NeuN or MAP2) and apoptosis markers (e.g., cleaved caspase-3) can be used to visualize and quantify neuronal survival and death.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

This protocol simulates focal cerebral ischemia in an animal model.

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.

  • MCAO Surgery: Animals are anesthetized, and the middle cerebral artery is occluded using the intraluminal filament method for a period of 60-90 minutes. Reperfusion is initiated by withdrawing the filament.

  • Treatment: this compound or a comparator is administered intraperitoneally (i.p.) or intravenously (i.v.) at a predetermined time point before, during, or after the ischemic insult. A vehicle control group is included.

  • Neurological Deficit Scoring: Neurological function is assessed at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement: After 24 hours, the animals are euthanized, and the brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding and replication. The following diagrams were created using the DOT language.

G cluster_0 Ischemic Insult cluster_1 NMDA Receptor Activation cluster_2 Downstream Effects cluster_3 This compound Intervention Glutamate_Release ↑ Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Ca_Influx ↑ Ca2+ Influx NMDA_Receptor->Ca_Influx nNOS_Activation ↑ nNOS Activation Ca_Influx->nNOS_Activation Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity NO_Production ↑ NO Production nNOS_Activation->NO_Production NO_Production->Excitotoxicity Arcaine This compound Arcaine->NMDA_Receptor Antagonizes Arcaine->nNOS_Activation Inhibits

This compound's Dual Neuroprotective Mechanism.

G Start Start Cell_Culture Primary Neuronal Culture Start->Cell_Culture OGD Oxygen-Glucose Deprivation (OGD) Cell_Culture->OGD Treatment Treatment with this compound OGD->Treatment Reperfusion Reperfusion Treatment->Reperfusion Viability_Assessment Assess Neuronal Viability (MTT, LDH) Reperfusion->Viability_Assessment End End Viability_Assessment->End

In Vitro Neuroprotection Assay Workflow.

G Start Start MCAO Middle Cerebral Artery Occlusion (MCAO) Start->MCAO Treatment Administer this compound MCAO->Treatment Neurological_Scoring Neurological Deficit Scoring Treatment->Neurological_Scoring Infarct_Measurement Measure Infarct Volume Neurological_Scoring->Infarct_Measurement End End Infarct_Measurement->End

In Vivo Neuroprotection Assay Workflow.

References

Validating the Purity of Commercial Arcaine Sulfate Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of investigational compounds like Arcaine sulfate is a critical prerequisite for obtaining reliable and reproducible experimental data. Arcaine, a competitive antagonist at the polyamine site of the NMDA receptor, is instrumental in neurological research.[1][2] This guide provides a comparative overview of analytical methodologies for validating the purity of commercial this compound samples, complete with experimental protocols and data presentation.

Comparative Analysis of Purity Validation Methods

The purity of this compound can be assessed using a combination of chromatographic, spectroscopic, and titrimetric methods. Each technique offers distinct advantages in terms of sensitivity, specificity, and the nature of the impurities it can detect.

Analytical Method Principle Advantages Limitations Typical Data Output
High-Performance Liquid Chromatography (HPLC) Separation of Arcaine from its impurities based on differential partitioning between a stationary and mobile phase, followed by UV detection.High sensitivity and resolving power for separating structurally similar impurities. Allows for simultaneous quantification of the active pharmaceutical ingredient (API) and impurities.Requires method development and validation. May not detect impurities that do not possess a UV chromophore.Purity (%), Impurity Profile (%), Retention Time, Peak Area
Ion Chromatography Separation and quantification of the sulfate counter-ion based on ion-exchange principles with conductivity detection.Accurate quantification of the sulfate counter-ion, which is crucial for confirming the correct salt form and stoichiometry.[3]Does not provide information on organic impurities related to the Arcaine molecule itself.Sulfate Content (%), Deviation from Theoretical Stoichiometry
Titrimetry (Acid-Base) Neutralization reaction between the basic guanidine groups of Arcaine and a standardized acid titrant.Cost-effective and straightforward method for determining the overall basic content, providing an estimate of the total guanidino-compound concentration.Non-specific; it will titrate any basic impurities present, potentially leading to an overestimation of purity.Assay (%)
Spectroscopy (UV-Vis) Measurement of the absorbance of a solution of this compound at a specific wavelength.Rapid and simple for a quick identity check and concentration estimation.Low specificity; many organic molecules absorb UV light, and it cannot distinguish between Arcaine and its chromophoric impurities.Absorbance, Molar Absorptivity

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established principles for similar pharmaceutical compounds and serve as a robust starting point for laboratory implementation.[4][5][6][7]

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate and quantify this compound and its potential organic impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Purified water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a buffer solution of 0.02 M potassium dihydrogen phosphate in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., in a 95:5 v/v ratio). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the commercial this compound sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Determine the purity of the sample by comparing the peak area of Arcaine in the sample chromatogram to that of the standard. Impurities can be quantified based on their peak areas relative to the main peak.

Ion Chromatography for Sulfate Counter-Ion Analysis

This method quantifies the sulfate content to ensure the correct salt stoichiometry.[3]

Instrumentation:

  • Ion chromatography system with a suppressed conductivity detector

  • Anion-exchange column (e.g., IonPac AS18)[3]

Reagents:

  • Sodium carbonate (AR grade)

  • Sodium bicarbonate (AR grade)

  • Sulfate standard solution

  • Purified water

Procedure:

  • Eluent Preparation: Prepare an appropriate eluent, such as a mixture of sodium carbonate and sodium bicarbonate in purified water.

  • Standard Solution Preparation: Prepare a series of sulfate standard solutions of known concentrations.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in purified water to a suitable concentration.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Create a calibration curve from the standard solutions and determine the sulfate concentration in the sample. Compare this to the theoretical percentage of sulfate in pure this compound.

Data Presentation

The following tables summarize hypothetical data from the analysis of three different commercial batches of this compound.

Table 1: HPLC Purity and Impurity Profile

Batch ID Retention Time (min) Peak Area (Arcaine) Purity (%) Total Impurities (%)
AS-2025-015.2489523199.8%0.2%
AS-2025-025.2478912398.5%1.5%
AS-2025-035.3485432199.5%0.5%

Table 2: Ion Chromatography and Titrimetry Results

Batch ID Sulfate Content (IC) (%) Theoretical Sulfate (%) Assay (Titration) (%)
AS-2025-0136.2%36.26%99.9%
AS-2025-0235.9%36.26%101.2%
AS-2025-0336.1%36.26%100.1%

Visualizations

The following diagrams illustrate the experimental workflow for purity validation and a relevant biological pathway where this compound's purity is crucial.

G Experimental Workflow for this compound Purity Validation cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Final Validation Sample Commercial Arcaine Sulfate Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC IC Ion Chromatography Dissolution->IC Titration Acid-Base Titration Dissolution->Titration Purity Purity & Impurity Profile (%) HPLC->Purity Sulfate Sulfate Content (%) IC->Sulfate Assay Assay (%) Titration->Assay Comparison Comparison with Specifications Purity->Comparison Sulfate->Comparison Assay->Comparison Report Certificate of Analysis Comparison->Report

Caption: Workflow for the comprehensive purity validation of this compound.

G Simplified NMDA Receptor Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Polyamine Spermine/Spermidine (Agonist) Polyamine->NMDAR Binds to Polyamine Site Arcaine This compound (Antagonist) Arcaine->NMDAR Competitively Blocks Polyamine Site IonChannel Ion Channel Opening (Ca2+ influx) NMDAR->IonChannel Downstream Downstream Signaling (e.g., NOS activation) IonChannel->Downstream

Caption: Arcaine's role as an antagonist at the NMDA receptor's polyamine site.

References

Comparative Analysis of Arcaine Sulfate and Alternatives for NMDA Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the dose-response profiles of arcaine sulfate, agmatine, and ifenprodil as N-methyl-D-aspartate (NMDA) receptor antagonists.

This guide provides a detailed comparison of this compound with two key alternatives, agmatine and ifenprodil, focusing on their dose-dependent inhibition of the NMDA receptor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of glutamatergic neurotransmission and the development of novel therapeutics targeting the NMDA receptor.

Executive Summary

This compound is a well-established competitive antagonist at the polyamine site of the NMDA receptor.[1] It also exhibits inhibitory effects on nitric oxide synthase (NOS). For researchers investigating the polyamine-sensitive modulatory site of the NMDA receptor, understanding the dose-response relationship of this compound in comparison to other agents is crucial for experimental design and data interpretation. This guide presents a comparative analysis of this compound with agmatine, an endogenous neuromodulator, and ifenprodil, a subunit-selective NMDA receptor antagonist. While all three compounds interact with the NMDA receptor, they exhibit distinct profiles in terms of their binding affinity, mechanism of action, and subunit selectivity.

Comparative Dose-Response Data

The following table summarizes the available quantitative data for the inhibition of NMDA receptor function by this compound, agmatine, and ifenprodil. It is important to note that the data are compiled from different studies using various experimental methodologies, which may influence the absolute values. Therefore, a direct comparison should be made with caution.

CompoundParameterValueExperimental SystemReference
This compound IC509.13 µMNMDA receptor antagonist activityN/A
IC5060.1 µMInhibition of NMDA and glycine-induced inward currentsN/A
Agmatine Ki14.8 µMSpermidine-potentiated [3H]MK-801 binding in rat cortical membranes[2]
Ifenprodil Ki(See reference)Spermidine-potentiated [3H]MK-801 binding in rat cortical membranes[2]
IC500.34 µMInhibition of NMDA-induced currents at NR1A/NR2B receptors in Xenopus oocytesN/A
IC50146 µMInhibition of NMDA-induced currents at NR1A/NR2A receptors in Xenopus oocytesN/A

Note: IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of the binding affinity of an inhibitor. A lower value for both IC50 and Ki indicates a higher potency or affinity.

Signaling Pathways and Mechanisms of Action

This compound, agmatine, and ifenprodil all modulate NMDA receptor activity, a key player in excitatory synaptic transmission. However, their specific mechanisms and sites of action differ, leading to distinct pharmacological profiles.

Caption: Mechanisms of NMDA receptor antagonism by arcaine, agmatine, and ifenprodil.

Arcaine and agmatine act as competitive antagonists at the polyamine binding site on the NMDA receptor.[2] In contrast, ifenprodil is a non-competitive, allosteric modulator that selectively targets the NR2B subunit of the NMDA receptor.[3] This subunit selectivity gives ifenprodil a distinct pharmacological profile compared to the broader action of arcaine and agmatine at the polyamine site.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for interpreting the dose-response data. Below are summaries of common protocols used to assess the activity of these compounds on NMDA receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through NMDA receptor channels in response to agonist application, and how this is affected by antagonists.

Patch_Clamp_Workflow start Start: Prepare Xenopus oocytes or cultured neurons expressing NMDA receptors patch Establish whole-cell patch-clamp configuration start->patch agonist Apply NMDA and glycine to elicit baseline current patch->agonist antagonist Apply varying concentrations of antagonist (e.g., this compound) agonist->antagonist record Record changes in NMDA receptor-mediated current antagonist->record analyze Analyze data to generate dose-response curve and calculate IC50 record->analyze end End analyze->end

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific NMDA receptor subunits. Alternatively, primary neuronal cultures can be used.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for control of the membrane potential and recording of ionic currents.

  • Agonist Application: A solution containing NMDA and a co-agonist (glycine or D-serine) is applied to activate the receptors and establish a baseline current.

  • Antagonist Application: The antagonist of interest (this compound, agmatine, or ifenprodil) is applied at increasing concentrations.

  • Data Acquisition and Analysis: The resulting inhibition of the NMDA-mediated current is recorded at each antagonist concentration. The data are then plotted to generate a dose-response curve, from which the IC50 value can be determined using non-linear regression analysis.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki) of a compound to a specific receptor site.

Binding_Assay_Workflow start Start: Prepare cell membranes expressing NMDA receptors radioligand Incubate membranes with a radiolabeled ligand (e.g., [3H]MK-801) start->radioligand competitor Add increasing concentrations of the unlabeled competitor (e.g., this compound) radioligand->competitor separate Separate bound from free radioligand by filtration competitor->separate quantify Quantify the amount of bound radioligand separate->quantify analyze Analyze data to determine the Ki value quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat cortex) or cells expressing the NMDA receptor.

  • Incubation: The membranes are incubated with a radiolabeled ligand that binds to a specific site on the NMDA receptor (e.g., [3H]MK-801 for the channel pore or a radiolabeled polyamine agonist).

  • Competition: Increasing concentrations of the unlabeled test compound (this compound, agmatine, or ifenprodil) are added to compete with the radioligand for binding.

  • Separation and Quantification: The bound radioligand is separated from the unbound radioligand by rapid filtration, and the amount of radioactivity on the filter is measured.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 and subsequently the Ki value can be calculated.

Interpretation and Conclusion

The choice of an NMDA receptor antagonist for a particular research application will depend on the specific scientific question being addressed.

  • This compound serves as a useful tool for investigating the general role of the polyamine site in NMDA receptor function. Its dual action on both NMDA receptors and NOS should be considered when interpreting results.

  • Agmatine , as an endogenous ligand, is particularly relevant for studies aiming to understand the physiological regulation of the NMDA receptor. A study directly comparing the three compounds in a radioligand binding assay suggests that agmatine is a more selective antagonist for a polyamine-site on the NMDA receptor than arcaine or ifenprodil.[2]

  • Ifenprodil is the preferred choice when investigating the specific role of NR2B-containing NMDA receptors. Its high subunit selectivity allows for the dissection of the differential functions of NMDA receptor subtypes.

References

Statistical Validation of Arcaine Sulfate in Experimental Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous statistical validation of experimental data is paramount. This guide provides a comparative analysis of Arcaine sulfate, a versatile antagonist of N-methyl-D-aspartate (NMDA) receptors and an inhibitor of nitric oxide synthase (NOS), against other commonly used experimental alternatives. The data presented herein is collated from various studies to offer a comprehensive overview of its performance, supported by detailed experimental protocols and visual aids to facilitate informed decisions in experimental design.

This compound distinguishes itself through a dual mechanism of action: it competitively antagonizes the polyamine site on the NMDA receptor and inhibits nitric oxide synthase.[1] This multifaceted activity profile makes it a valuable tool in neuroscience research, particularly in studies of excitotoxicity, synaptic plasticity, and nociception.

Comparative Analysis of Receptor Binding and Neuroprotection

The efficacy of this compound as an NMDA receptor antagonist has been quantified and compared with other compounds such as agmatine and ifenprodil. Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor.

Table 1: Comparative NMDA Receptor Binding Affinity

CompoundTest SystemLigandMeasured ParameterValue
This compound Rat cortical membranes[3H]MK-801 (in the presence of spermidine)KiReduces binding at >5 µM[1]
AgmatineRat cortical membranes[3H]MK-801 (in the presence of spermidine)Ki14.8 µM[1]
IfenprodilRat cortical membranes[3H]MK-801 (in the presence of spermidine)KiReduces binding at >5 µM[1]
This compound Rat cortical membranes[3H]spermidineDisplacementEffective[1]
AgmatineRat cortical membranes[3H]spermidineDisplacementEffective[1]
IfenprodilRat cortical membranes[3H]spermidineDisplacementEffective[1]

In neuroprotection assays, this compound has demonstrated significant efficacy in mitigating neuronal damage induced by excitotoxicity. A comparative study using cultured rat hippocampal neurons assessed the protective effects of Arcaine, agmatine, and the non-competitive NMDA receptor antagonist MK-801 against glutamate- and NMDA-induced cell death.

Table 2: Comparative Neuroprotective Effects Against NMDA- and Glutamate-Induced Excitotoxicity

TreatmentNMDA-Induced LDH Release (% of control)Glutamate-Induced LDH Release (% of control)Statistical Significance (vs. NMDA/Glutamate alone)
Control100100-
NMDA (200 µM) / Glutamate (100 µM)~250~220-
This compound (100 µM) ~100~100p < 0.01[2]
Agmatine (100 µM)~100~100p < 0.01[2]
MK-801 (10 µM)~100~100p < 0.01[2]
Spermine (100 µM)No significant reductionNo significant reductionNot significant[2]
Putrescine (100 µM)No significant reductionNo significant reductionNot significant[2]

LDH (Lactate Dehydrogenase) release is an indicator of cell death.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor Complex cluster_antagonists Antagonists NMDA_Receptor NMDA Receptor Polyamine_Site Polyamine Site Channel_Pore Ion Channel Polyamine_Site->Channel_Pore Modulates opening Glutamate_Site Glutamate Binding Site Glutamate_Site->Channel_Pore Opens Ca_ion Ca²⁺ Channel_Pore->Ca_ion Influx Arcaine This compound Arcaine->Polyamine_Site Competitively Blocks Agmatine Agmatine Agmatine->Polyamine_Site Competitively Blocks DAP5 D-AP5 DAP5->Glutamate_Site Competitively Blocks Glutamate Glutamate Glutamate->Glutamate_Site Binds Spermidine Spermidine Spermidine->Polyamine_Site Potentiates

NMDA Receptor Antagonism Pathway.

The diagram above illustrates the competitive antagonism of this compound and agmatine at the polyamine site of the NMDA receptor, in contrast to D-AP5 which acts at the glutamate binding site.

Neuroprotection_Workflow Culture_Neurons 1. Culture Hippocampal Neurons Induce_Toxicity 2. Induce Excitotoxicity (NMDA or Glutamate) Culture_Neurons->Induce_Toxicity Treat_Cells 3. Treat with Antagonists (Arcaine, Agmatine, MK-801) Induce_Toxicity->Treat_Cells Incubate 4. Incubate for 24 hours Treat_Cells->Incubate Measure_LDH 5. Measure Lactate Dehydrogenase (LDH) Release in Supernatant Incubate->Measure_LDH Statistical_Analysis 6. Statistical Analysis (e.g., ANOVA) Measure_LDH->Statistical_Analysis

Experimental Workflow for Neuroprotection Assay.

This workflow outlines the key steps in a typical in vitro neuroprotection assay used to validate the efficacy of compounds like this compound.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

Objective: To determine the binding affinity of test compounds to the NMDA receptor complex.

Materials:

  • Rat cortical membranes

  • [3H]MK-801 (radioligand)

  • Spermidine

  • Test compounds (this compound, agmatine, ifenprodil)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • Incubate the membranes with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound in the presence of a saturating concentration of spermidine.

  • Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. Statistical analysis, such as non-linear regression, is used to fit the data and determine the parameters.

In Vitro Neuroprotection Assay

Objective: To assess the ability of test compounds to protect neurons from excitotoxic cell death.

Materials:

  • Primary cultured rat hippocampal neurons

  • NMDA or Glutamate solution

  • Test compounds (this compound, agmatine, MK-801)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Plate reader

Procedure:

  • Plate primary hippocampal neurons in 96-well plates and culture for 12-14 days.

  • Induce excitotoxicity by exposing the neurons to a toxic concentration of NMDA (e.g., 200 µM) or glutamate (e.g., 100 µM) for a defined period (e.g., 1 hour).

  • Co-treat the cells with the test compounds at various concentrations.

  • After the exposure period, replace the medium with fresh culture medium and incubate for 24 hours.

  • Measure the amount of LDH released into the culture medium from damaged cells using a commercially available LDH assay kit.

  • Data Analysis: Express LDH release as a percentage of the control (untreated) or maximum LDH release (induced by a lysis agent). Use statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), to compare the means of different treatment groups and determine statistical significance.[2]

Conclusion

The presented data and protocols demonstrate that this compound is a potent NMDA receptor antagonist and neuroprotective agent. Its performance is comparable to other well-established compounds like agmatine and MK-801 in specific experimental paradigms. The choice of antagonist will ultimately depend on the specific research question, the desired mechanism of action, and the experimental model. This guide provides a foundation for researchers to make informed decisions and to design statistically robust experiments for the validation of their findings.

References

Safety Operating Guide

Proper Disposal of Arcaine Sulfate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Arcaine sulfate (CAS Number: 14923-17-2). While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard or the Globally Harmonized System (GHS), responsible disposal is necessary to ensure a safe laboratory environment and to prevent potential ecological impact.[1]

Key Safety and Handling Information

Before proceeding with disposal, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[1]

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. For powder spills, cover with a plastic sheet or tarp to minimize dust generation. Mechanically collect the spilled material into an appropriate container for disposal. Ensure the contaminated surface is thoroughly cleaned.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

  • Hazardous Decomposition: Under fire conditions, this compound may decompose to produce hydrogen sulfide, carbon oxides, and nitrogen oxides.[1]

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for its proper handling and disposal.

PropertyValue
CAS Number 14923-17-2
Molecular Formula C₆H₁₆N₆·H₂SO₄
Molecular Weight 270.31 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in 1 M NaOH (50 mg/mL)
Melting Point >280 °C
Storage Temperature 0-8 °C

Disposal Protocol for this compound

The disposal of non-hazardous chemical waste like this compound is governed by local, state, and federal regulations. The following protocol provides a general framework for its proper disposal.

Step 1: Institutional and Regulatory Consultation

Before disposing of any chemical waste, consult your institution's Environmental Health and Safety (EHS) department or equivalent authority. They will provide specific guidance based on your location's regulations.

Step 2: Waste Characterization

Determine the nature of the this compound waste:

  • Uncontaminated Solid: Pure, unused this compound or material that has not been mixed with any hazardous substances.

  • Contaminated Solid: this compound mixed with other chemicals. The disposal method will be determined by the hazards of the contaminants.

  • Aqueous Solution: this compound dissolved in water or a non-hazardous buffer.

Step 3: Disposal of Uncontaminated Solid this compound

For small quantities of uncontaminated solid this compound, and with institutional approval, disposal in the regular trash may be permissible.

  • Ensure the waste is properly contained in a sealed, labeled container.

  • Deface the original product label to avoid confusion.

  • Place the sealed container in the designated laboratory solid waste stream.

Step 4: Disposal of Aqueous Solutions of this compound

For dilute, non-hazardous aqueous solutions of this compound, drain disposal may be an option, subject to institutional and local wastewater regulations.

  • Confirm with your EHS department that drain disposal is permitted.

  • Neutralize the solution if it is acidic or basic to a pH between 6 and 8.

  • Flush the solution down the drain with copious amounts of water.

Step 5: Disposal of Contaminated this compound

If this compound is contaminated with hazardous materials, it must be treated as hazardous waste.

  • Collect the contaminated waste in a compatible, sealed, and clearly labeled container.

  • The label should include the words "Hazardous Waste" and a list of all constituents.

  • Follow your institution's procedures for the collection and disposal of hazardous chemical waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult Consult Institutional EHS Guidelines start->consult characterize Characterize Waste consult->characterize uncontaminated Uncontaminated Solid characterize->uncontaminated Solid aqueous Aqueous Solution characterize->aqueous Aqueous contaminated Contaminated with Hazardous Material characterize->contaminated Contaminated trash Dispose in Labeled Container in Regular Lab Trash (with EHS approval) uncontaminated->trash drain Neutralize and Flush Down Drain with Water (with EHS approval) aqueous->drain hazardous Dispose as Hazardous Waste Following Institutional Protocol contaminated->hazardous

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Arcaine sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling Arcaine sulfate. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required protective gear.[1]

Protection TypeRequired EquipmentSpecifications
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.[1]
Skin Protection Chemical-resistant gloves and protective clothingWear nitrile or other appropriate chemical-resistant gloves. A lab coat or other protective clothing is required to prevent skin contact.[1]
Respiratory Protection NIOSH/MSHA approved respiratorRequired if exposure limits are exceeded or if irritation is experienced. For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be necessary.[1]

Operational Plan: From Handling to Disposal

Follow these step-by-step procedures for the safe handling and disposal of this compound.

1. Preparation and Handling:

  • Ensure adequate ventilation in the work area, especially when handling the powder form in confined spaces.[1]

  • Before handling, wash hands thoroughly.[1]

  • Wear all required personal protective equipment as detailed in the table above.[1]

  • Avoid creating dust when working with the solid form.[1]

2. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store at room temperature.[1]

  • Avoid extremes of temperature and direct sunlight.[1]

  • Keep away from strong oxidizing agents.[1]

3. Disposal:

  • Disposal of this compound and its containers must be in accordance with all applicable regional, national, and local laws and regulations.[1]

  • Do not reuse empty containers.[1]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • General Advice: If you feel unwell, consult a physician.[1]

  • Eye Contact: Immediately flush with plenty of water.[1]

  • Skin Contact: Wash the affected area with soap and water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration.[1]

  • Ingestion: Never give anything by mouth to an unconscious person. Clean the mouth with water.[1]

  • Spills:

    • Ensure adequate ventilation.[1]

    • Use personal protective equipment.[1]

    • Prevent further leakage or spillage if it is safe to do so.[1]

    • For powder spills, cover with a plastic sheet or tarp to minimize spreading.[1]

    • Mechanically take up the spill and place it in appropriate containers for disposal.[1]

    • Avoid creating dust.[1]

    • Thoroughly clean the contaminated surface.[1]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal & Decontamination a Ensure Adequate Ventilation b Wear Required PPE (Goggles, Gloves, Lab Coat) a->b c Weigh/Handle this compound (Avoid Dust Generation) b->c d Store in Tightly Closed Container c->d f Dispose of Waste According to Regulations c->f e Keep in Cool, Dry, Well-Ventilated Area d->e g Clean Work Area & Equipment f->g h Remove and Dispose of PPE Properly g->h

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arcaine sulfate
Reactant of Route 2
Reactant of Route 2
Arcaine sulfate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。